Product packaging for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate(Cat. No.:CAS No. 435342-18-0)

1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Cat. No.: B1297207
CAS No.: 435342-18-0
M. Wt: 303.74 g/mol
InChI Key: HPVJGYKFZHAXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-benzimidazol-2-ylmethyl 4-aminobenzoate is a useful research compound. Its molecular formula is C15H14ClN3O2 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClN3O2 B1297207 1H-benzimidazol-2-ylmethyl 4-aminobenzoate CAS No. 435342-18-0

Properties

CAS No.

435342-18-0

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethyl 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C15H13N3O2.ClH/c16-11-7-5-10(6-8-11)15(19)20-9-14-17-12-3-1-2-4-13(12)18-14;/h1-8H,9,16H2,(H,17,18);1H

InChI Key

HPVJGYKFZHAXDW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide details a proposed synthesis and predicted characterization for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. As of the last update, specific literature detailing the synthesis and full characterization of this exact compound is not available. The protocols and data are therefore based on established chemical principles, analogous reactions, and the known properties of its precursor molecules.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, combines the benzimidazole scaffold with the 4-aminobenzoate moiety, a structure found in local anesthetics (e.g., benzocaine) and other pharmacologically active agents. This guide provides a comprehensive, albeit predictive, framework for its synthesis and structural elucidation, intended to serve as a foundational resource for researchers interested in this novel compound.

Proposed Synthesis Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, (1H-benzimidazol-2-yl)methanol. The second step is a classic Fischer esterification to couple the benzimidazole alcohol with 4-aminobenzoic acid.

Synthesis_Workflow OPD o-Phenylenediamine BIM_MeOH (1H-benzimidazol-2-yl)methanol OPD->BIM_MeOH Step 1: Condensation (Reflux in acid) Glycolic Glycolic Acid Glycolic->BIM_MeOH Step 1: Condensation (Reflux in acid) FinalProduct 1H-benzimidazol-2-ylmethyl 4-aminobenzoate BIM_MeOH->FinalProduct Step 2: Fischer Esterification (H₂SO₄, Reflux in Ethanol) PABA 4-Aminobenzoic Acid PABA->FinalProduct Step 2: Fischer Esterification (H₂SO₄, Reflux in Ethanol)

Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Protocols

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol

This procedure is adapted from established methods for synthesizing 2-substituted benzimidazoles.[1][2]

  • Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (0.1 mol, 10.8 g) and glycolic acid (0.1 mol, 7.6 g).

  • Acid Catalyst: Add 50 mL of 4N hydrochloric acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.

  • Neutralization: Slowly neutralize the mixture by adding 10% sodium hydroxide solution dropwise with constant stirring until the pH is approximately 7-8. A precipitate will form.

  • Isolation and Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield pure (1H-benzimidazol-2-yl)methanol.

Step 2: Synthesis of this compound (Proposed)

This protocol is based on the Fischer esterification of 4-aminobenzoic acid.[3]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve (1H-benzimidazol-2-yl)methanol (0.05 mol, 7.4 g) and 4-aminobenzoic acid (0.05 mol, 6.85 g) in 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, carefully add 2-3 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction should be monitored by TLC.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 250 mL of ice-cold water. Neutralize the excess acid by slowly adding a 10% sodium carbonate solution until effervescence ceases and the pH is basic (pH ~8).

  • Product Isolation: The resulting precipitate, this compound, is collected by vacuum filtration.

  • Washing and Drying: Wash the solid product with three portions of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven.

  • Purification: Further purification can be achieved by recrystallization from a solvent system like ethanol or ethyl acetate/hexane.

Characterization of Reactants and Product

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation Compound Synthesized Crude Product MP Melting Point Compound->MP FTIR FT-IR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS Confirmation Structure & Purity Confirmed MP->Confirmation FTIR->Confirmation NMR->Confirmation MS->Confirmation

Caption: Logical workflow for the characterization of the final product.

Data for Precursors

Table 1: Physicochemical and Spectroscopic Data of Precursors

Property(1H-benzimidazol-2-yl)methanol4-Aminobenzoic Acid
Molecular Formula C₈H₈N₂OC₇H₇NO₂
Molecular Weight 148.16 g/mol 137.14 g/mol
Appearance White solidWhite to off-white crystalline powder
Melting Point 176-178 °C[4]187-189 °C
¹H NMR (DMSO-d₆, δ ppm) ~12.3 (s, 1H, NH), 7.5 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), ~5.5 (br s, 1H, OH), 4.7 (s, 2H, CH₂)~12.0 (br s, 1H, COOH), 7.65 (d, 2H, Ar-H), 6.57 (d, 2H, Ar-H), 5.9 (br s, 2H, NH₂)[5]
¹³C NMR (DMSO-d₆, δ ppm) ~155 (C=N), ~142, ~134 (Ar-C quat.), ~121, ~115 (Ar-CH), ~58 (CH₂)~167 (C=O), ~152 (C-NH₂), ~131 (Ar-CH), ~117 (C-COOH), ~113 (Ar-CH)[6]
FT-IR (cm⁻¹) 3100-2800 (O-H, N-H), 1620 (C=N), 1450 (C=C), 1050 (C-O)3470, 3360 (N-H), 3200-2800 (O-H), 1680 (C=O), 1600 (C=C), 1315 (C-N)
Predicted Characterization Data for this compound

Table 2: Predicted Physicochemical and Spectroscopic Data for the Final Product

PropertyPredicted Value / Observation
Molecular Formula C₁₅H₁₃N₃O₂
Molecular Weight 267.28 g/mol
Appearance Expected to be a solid, likely crystalline and off-white to pale yellow.
Melting Point A sharp melting point, expected to be >180 °C.
¹H NMR (DMSO-d₆, δ ppm) ~12.5 (br s, 1H, Imidazole N-H), 7.7-7.5 (m, 4H, Benzimidazole Ar-H & Benzoate Ar-H ortho to C=O), 7.2 (m, 2H, Benzimidazole Ar-H), 6.6 (d, 2H, Benzoate Ar-H ortho to NH₂), 6.0 (br s, 2H, NH₂), 5.5 (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆, δ ppm) ~166 (C=O), ~153 (C-NH₂), ~151 (C=N), ~143, ~135 (Ar-C quat.), ~131 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-C quat.), ~115 (Ar-CH), ~113 (Ar-CH), ~62 (-CH₂-)
FT-IR (cm⁻¹) ~3450, 3350 (N-H stretch, amine), ~3100 (N-H stretch, imidazole), ~3050 (Aromatic C-H stretch), ~1710 (C=O stretch, ester), ~1605 (C=C stretch, aromatic), ~1280 (C-O stretch, ester), ~1170 (C-N stretch)
Mass Spec (ESI-MS) Predicted [M+H]⁺ = 268.1081

Conclusion

This technical guide outlines a robust and plausible pathway for the synthesis of the novel compound this compound. By leveraging well-established condensation and esterification reactions, the target molecule should be accessible for further study. The provided characterization data, while predictive, offers a clear set of benchmarks for researchers to validate their synthetic outcomes. The successful synthesis and characterization of this compound will enable the exploration of its potential biological activities, contributing to the ever-expanding field of medicinal chemistry.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the crystal structure analysis of benzimidazole derivatives, with a specific focus on compounds structurally related to 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the solid-state properties and molecular architecture of this important class of heterocyclic compounds.

Benzimidazole and its derivatives are of significant interest due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, is crucial for understanding structure-activity relationships, designing new drug candidates, and controlling the physicochemical properties of pharmaceutical solids.

While a complete crystal structure determination for this compound is not publicly available, this guide will utilize data from a closely related analog, Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate [4], to illustrate the principles and methodologies of crystal structure analysis. The experimental protocols and structural features discussed are broadly applicable to the title compound and other similar benzimidazole derivatives.

Data Presentation: Crystallographic Data of a Representative Benzimidazole Derivative

The following tables summarize the key crystallographic data for Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate, a compound that serves as a valuable proxy for understanding the structural characteristics of this compound.[4]

Table 1: Crystal Data and Structure Refinement Details [4]

ParameterValue
Empirical FormulaC₁₅H₁₂N₂O₂·3H₂O
Formula Weight306.32
Temperature296 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a6.8308 (3) Å
b10.8165 (5) Å
c11.5254 (8) Å
α114.718 (3)°
β101.718 (4)°
γ97.621 (2)°
Volume734.41 (7) ų
Z2
Density (calculated)1.385 Mg/m³
Absorption Coefficient0.106 mm⁻¹
F(000)324
Data Collection
DiffractometerBruker APEXII CCD
Reflections Collected10457
Independent Reflections3194 [R(int) = 0.041]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3194 / 0 / 209
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R1 = 0.0430, wR2 = 0.1075
R indices (all data)R1 = 0.0489, wR2 = 0.1119

Table 2: Selected Bond Lengths and Angles [4]

BondLength (Å)AngleDegree (°)
N1-C71.3321 (15)N1-C7-N2112.56 (10)
N2-C71.3638 (14)C5-C6-C12118.95 (10)

The bond lengths N1-C7 and N2-C7 in the imidazole ring are intermediate between a typical C-N single bond (1.48 Å) and a C=N double bond (1.28 Å), indicating significant electron delocalization within the heterocyclic ring system.[4]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

1. Synthesis and Crystallization

The synthesis of benzimidazole derivatives often involves the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6] For this compound, a plausible synthetic route would be the reaction of o-phenylenediamine with 2-(4-aminobenzoyloxy)acetic acid or a related activated ester.

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[7] The choice of solvent is critical and is often determined empirically. Common solvents for benzimidazole derivatives include ethanol, methanol, acetonitrile, and dimethylformamide. The key to obtaining good crystals is to allow them to form slowly.[7]

2. Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

  • Crystal Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[9] Modern diffractometers use area detectors (like CCDs) to efficiently capture the diffraction data.[4]

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.[10] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[11]

Visualization of Key Processes

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.

experimental_workflow A Synthesis of Compound B Purification A->B C Single Crystal Growth B->C D Crystal Selection & Mounting C->D E X-ray Data Collection D->E F Data Processing & Reduction E->F G Structure Solution (Direct Methods) F->G H Structure Refinement G->H I Validation & Analysis H->I J Crystallographic Database Deposition I->J

Caption: Workflow for single-crystal X-ray structure determination.

Hypothetical Signaling Pathway Interaction

Benzimidazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical interaction of a benzimidazole derivative with a protein kinase, a common target in cancer therapy.[12]

signaling_pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Benzimidazole Benzimidazole Derivative KinaseDomain Intracellular Kinase Domain Benzimidazole->KinaseDomain Binds to ATP pocket Inhibition Inhibition ADP ADP KinaseDomain->ADP PhosphoSubstrate Phosphorylated Substrate KinaseDomain->PhosphoSubstrate Phosphorylation ATP ATP ATP->KinaseDomain Substrate Substrate Protein Substrate->KinaseDomain Downstream Downstream Signaling (e.g., Proliferation) PhosphoSubstrate->Downstream Inhibition->KinaseDomain

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a benzimidazole derivative.

References

An In-depth Technical Guide on the Solubility of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a compound of interest in pharmaceutical research. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this document focuses on providing a comprehensive framework for its solubility determination. This includes a review of the expected solubility based on related benzimidazole derivatives and a detailed experimental protocol for accurate measurement.

Predicted Solubility Profile
Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. The following table is provided as a template for researchers to populate upon experimental determination.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetone25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
N,N-Dimethylformamide (DMF)25Shake-Flask
Acetonitrile25Shake-Flask
Dichloromethane25Shake-Flask
Ethyl Acetate25Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination via Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[4][5] It is considered the gold standard due to its ability to achieve a true thermodynamic equilibrium.[4]

1. Objective:

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

2. Materials:

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF) of high purity

  • Vials with screw caps

  • Orbital shaker or other mechanical agitation device with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • A validated analytical method for concentration determination (e.g., HPLC-UV, LC-MS)

3. Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.[5][6]

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[4][6] The time required to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until a plateau is observed.[5]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifugation or filtration.[4] This is a critical step to ensure that no solid particles are present in the sample taken for analysis.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The experiment should be performed in triplicate or more to ensure reproducibility.[5]

4. Data Reporting:

The results should be reported in mg/mL and/or mol/L, along with the experimental temperature and the analytical method used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the saturation shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-48h) B->C D Allow Suspension to Settle C->D E Centrifuge or Filter to Remove Solids D->E F Withdraw Supernatant Aliquot E->F G Dilute Sample (if necessary) F->G H Analyze Concentration (e.g., HPLC) G->H I Calculate Solubility H->I

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1H-benzimidazol-2-ylmethyl 4-aminobenzoate belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The thermal stability of such compounds is a critical parameter, influencing their storage, formulation, and overall suitability as therapeutic agents. This technical guide summarizes the expected thermal behavior of this compound based on data from analogous structures and outlines standard experimental protocols for its determination.

Predicted Thermal Stability

While direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available, studies on various benzimidazole derivatives consistently demonstrate their high thermal stability. For instance, triphenylamine-benzimidazole derivatives have been reported to be stable up to 399–454 °C.[4] The thermal stability of benzimidazole-containing polymers is also notably high, although it varies depending on the specific monomeric units.[1]

The substituents on the benzimidazole ring significantly influence thermal stability. Theoretical studies have shown that electron-donating groups, such as methyl groups, can enhance thermal stability, whereas electron-withdrawing groups, like nitro groups, tend to decrease it.[5] Given the structure of this compound, which contains both an electron-donating amino group and an ester linkage, its thermal decomposition is likely to be a multi-step process.

Data on Related Benzimidazole Derivatives

To provide a comparative context, the following table summarizes the thermal decomposition temperatures (Td), corresponding to a 5% weight loss, for a selection of benzimidazole derivatives as determined by TGA.

CompoundTd (°C)AtmosphereHeating Rate (°C/min)Reference
Triphenylamine-benzimidazole (1a)399Nitrogen20[4]
5-OMe-Triphenylamine-benzimidazole (1c)406Nitrogen20[4]
5-OH-Triphenylamine-benzimidazole (1b)436Nitrogen20[4]
5-CN-Triphenylamine-benzimidazole (1d)454Nitrogen20[4]
4-PIMCFTPA350-10[6]
4-BICFTPA304-10[6]

Experimental Protocols

The following are detailed, generalized methodologies for assessing the thermal stability of benzimidazole derivatives like this compound.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[4][6]

    • The analysis should be performed under a controlled atmosphere, typically an inert gas like nitrogen, flowing at a constant rate (e.g., 50 mL/min).

    • Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which a 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. An empty sealed pan is used as a reference.

    • Place both the sample and reference pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

    • The heat flow to the sample is monitored relative to the reference.

    • Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded as peaks in the DSC thermogram.

Visualizations

The following diagrams illustrate a typical experimental workflow for thermal analysis and a hypothetical decomposition pathway for this compound.

G cluster_workflow Experimental Workflow for Thermal Analysis Sample Sample Preparation (1H-benzimidazol-2-ylmethyl 4-aminobenzoate) TGA Thermogravimetric Analysis (TGA) - Heating under N2 atmosphere - Record weight loss vs. temperature Sample->TGA DSC Differential Scanning Calorimetry (DSC) - Heating under N2 atmosphere - Record heat flow vs. temperature Sample->DSC Data_Analysis Data Analysis - Determine Td (5% weight loss) - Identify melting point and other transitions TGA->Data_Analysis DSC->Data_Analysis Report Report Generation - Tabulate thermal properties - Interpret decomposition behavior Data_Analysis->Report

Caption: A generalized workflow for conducting thermal analysis of a chemical compound.

G cluster_decomposition Hypothetical Decomposition Pathway Parent 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Fragment1 Benzimidazole Moiety Parent->Fragment1 Initial Bond Cleavage (Ester Linkage) Fragment2 4-aminobenzoate Moiety Parent->Fragment2 Initial Bond Cleavage (Ester Linkage) Gases Gaseous Products (CO2, H2O, NOx) Fragment1->Gases Further Decomposition Fragment2->Gases Further Decomposition

Caption: A plausible decomposition pathway for this compound.

Conclusion

While specific data for this compound is lacking, the extensive research on related benzimidazole derivatives provides a solid foundation for predicting its thermal behavior. It is anticipated to be a thermally stable compound, with decomposition likely occurring at elevated temperatures. The primary decomposition pathway is hypothesized to involve the cleavage of the ester linkage, followed by the breakdown of the resulting benzimidazole and aminobenzoate fragments. For definitive characterization, it is imperative to conduct experimental thermal analysis using standard techniques such as TGA and DSC as outlined in this guide. This information is crucial for the development of stable and effective pharmaceutical formulations.

References

The Discovery and Prolific History of Benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological macromolecules, making it a "privileged scaffold" in the design of therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the discovery and historical development of benzimidazole derivatives, detailing key synthetic milestones, the elucidation of their diverse pharmacological activities, and the experimental foundations that propelled this remarkable class of compounds to the forefront of modern medicine.

The Genesis of a Scaffold: Hobrecker's Pioneering Synthesis

The history of benzimidazole begins in 1872 with the first synthesis of a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, by Hobrecker.[4][5][6][7] This seminal work laid the foundation for all subsequent explorations of benzimidazole chemistry. Hobrecker's method involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a cyclization reaction.[5] A few years later, Ladenburg reported an alternative synthesis by refluxing 3,4-diaminotoluene with acetic acid, a method that foreshadowed the widely adopted Phillips-Ladenburg condensation.[7]

Experimental Protocol: The Phillips-Ladenburg Synthesis of Benzimidazole

The Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, remains a fundamental and versatile method for preparing benzimidazoles.[5][6]

Objective: To synthesize the parent benzimidazole ring.

Materials:

  • o-Phenylenediamine

  • Formic acid (or trimethyl orthoformate)[1]

  • Hydrochloric acid (catalytic amount, if using formic acid)

  • Methanol (as solvent, if using trimethyl orthoformate)

  • Sodium hydroxide solution (for neutralization)

  • Activated carbon

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in an excess of formic acid.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8. The crude benzimidazole will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash it with cold distilled water.

  • For purification, recrystallize the crude product from hot water. Add a small amount of activated carbon to the hot solution to decolorize it, and then filter the hot solution to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified benzimidazole crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Expected Outcome: White, crystalline solid of benzimidazole.[1]

The Dawn of Biological Activity: From Antibacterials to Anthelmintics

For several decades following its discovery, the benzimidazole scaffold remained primarily of academic interest. The turning point came in the 1940s when Woolley and others began to investigate its biological properties, noting its structural resemblance to purines and demonstrating its antibacterial activity against organisms like E. coli and Streptococcus lactis.[2] This discovery opened the floodgates for the exploration of benzimidazole derivatives as potential therapeutic agents.

A major breakthrough occurred in 1961 with the introduction of thiabendazole , the first benzimidazole anthelmintic.[8] This discovery marked the beginning of a new era in the treatment of parasitic infections in both veterinary and human medicine. The success of thiabendazole spurred the development of a wide array of second and third-generation anthelmintics with improved efficacy and broader spectrums of activity.[8]

dot graph "Timeline_of_Benzimidazole_Discoveries" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Discovery" { label="Foundational Discoveries"; bgcolor="#F1F3F4"; "1872" [label="1872: First Synthesis\n(Hobrecker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1944" [label="1944: Antibacterial Activity\n(Woolley)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Therapeutic_Applications" { label="Emergence of Therapeutic Applications"; bgcolor="#F1F3F4"; "1961" [label="1961: Anthelmintics\n(Thiabendazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1960s_Fungicides" [label="Late 1960s: Fungicides\n(Benomyl)", fillcolor="#FBBC05", fontcolor="#202124"]; "1970s_PPIs" [label="1970s: Proton Pump Inhibitors\n(Timoprazole leads to Omeprazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "1971" [label="1971: Mebendazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1975" [label="1975: Albendazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"1872" -> "1944" [label="Biological Exploration"]; "1944" -> "1961" [label="Therapeutic Development"]; "1961" -> "1971" [label="Improved Efficacy"]; "1971" -> "1975"; "1961" -> "1960s_Fungicides" [label="Broadening Scope"]; "1960s_Fungicides" -> "1970s_PPIs" [label="Diverse Mechanisms"]; } Caption: Key Milestones in the History of Benzimidazole Derivatives.

Mechanism of Action: Targeting Tubulin

The primary mechanism of action for benzimidazole anthelmintics and fungicides is the inhibition of microtubule polymerization.[8][9] These compounds exhibit selective toxicity by binding with high affinity to the β-tubulin subunit of parasitic and fungal microtubules, disrupting their formation.[8][9] This interference with the cytoskeleton leads to the arrest of cell division, impaired glucose uptake, and ultimately, the death of the parasite or fungus.[10]

dot graph "Benzimidazole_Anthelmintic_Mechanism" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, fontname="Arial", fontsize=9];

"Benzimidazole" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Beta_Tubulin" [label="Parasite β-Tubulin", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhibition" [label="Inhibition of\nMicrotubule Polymerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Disruption" [label="Cytoskeleton Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cellular_Effects" [label="Impaired Glucose Uptake\nCell Cycle Arrest", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; "Parasite_Death" [label="Parasite Death", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Benzimidazole" -> "Beta_Tubulin" [label="Binds to"]; "Beta_Tubulin" -> "Inhibition"; "Inhibition" -> "Disruption"; "Disruption" -> "Cellular_Effects"; "Cellular_Effects" -> "Parasite_Death"; } Caption: Mechanism of Action for Benzimidazole Anthelmintics.

Expanding the Therapeutic Landscape: Fungicides and Proton Pump Inhibitors

The success in parasitology was soon replicated in agriculture. In the late 1960s, benzimidazole fungicides, such as benomyl and carbendazim , were introduced.[9][11][12] These systemic fungicides were highly effective against a broad spectrum of fungal pathogens affecting cereals, fruits, and vegetables.[11][13]

The 1970s witnessed another landmark in the history of benzimidazoles with the discovery of their anti-secretory properties.[14] This led to the development of proton pump inhibitors (PPIs) , a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders.[14][15] The journey began with the identification of timoprazole, a pyridylmethylsulfinyl benzimidazole, which ultimately led to the optimization and launch of omeprazole in 1988, the first-in-class PPI.[14][16] Subsequent development yielded other successful PPIs like lansoprazole and pantoprazole.[14][17]

Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

Proton pump inhibitors are prodrugs that, in the acidic environment of the stomach's parietal cells, undergo a chemical rearrangement to form a reactive sulfenamide intermediate.[14][15] This activated form then covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion.[14][17]

dot digraph "PPI_Mechanism_of_Action" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10];

} Caption: Proton Pump Inhibitor (PPI) Signaling Pathway.

Quantitative Data on Early Benzimidazole Derivatives

The following table summarizes key data for some of the pioneering benzimidazole derivatives, illustrating the breadth of their biological activities.

Compound Class Year of Discovery/Introduction Primary Target Reported Activity/Potency
ThiabendazoleAnthelmintic1961[8]β-tubulin[8]Broad-spectrum against nematodes[8]
BenomylFungicideLate 1960s[12]β-tubulin[9]Systemic control of Ascomycetes and Basidiomycetes[9]
MebendazoleAnthelmintic1971[2]β-tubulin[8]High efficacy against gastrointestinal nematodes[8]
AlbendazoleAnthelmintic1975[2]β-tubulin[8]Broad-spectrum, including some cestodes and trematodes[8]
OmeprazoleProton Pump InhibitorMarketed 1988[14]H+/K+-ATPase[14]Potent inhibitor of gastric acid secretion[14]

Conclusion

From a laboratory curiosity in the 19th century to a cornerstone of modern pharmacotherapy, the journey of benzimidazole derivatives is a testament to the power of medicinal chemistry. The versatility of the benzimidazole scaffold has allowed for the development of life-saving drugs across multiple therapeutic areas, including infectious diseases, gastroenterology, and agriculture. The foundational discoveries and detailed experimental work outlined in this guide have paved the way for ongoing research, with new benzimidazole derivatives continually being explored for novel applications in oncology, virology, and beyond. The rich history of this remarkable scaffold serves as both an inspiration and a practical guide for the next generation of drug discovery professionals.

References

A Technical Guide to the Quantum Chemical Analysis of Benzimidazole Derivatives: A Case Study of 2-Phenyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in the fields of medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, make them a focal point of drug discovery and development. Understanding the electronic structure, reactivity, and spectroscopic properties of these molecules is paramount for designing novel compounds with enhanced efficacy. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating these properties at the molecular level.

This technical guide provides an in-depth overview of the computational and experimental methodologies used to characterize benzimidazole derivatives. Due to a lack of specific published research on "1H-benzimidazol-2-ylmethyl 4-aminobenzoate," this paper will use the extensively studied 2-phenyl-1H-benzimidazole as a representative case study. The principles and protocols detailed herein are directly applicable to the analysis of the requested compound and other related benzimidazole structures.

Synthesis and Experimental Characterization

A foundational aspect of any quantum chemical study is the synthesis and experimental validation of the compound's structure.

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

A common and efficient method for synthesizing 2-phenyl-1H-benzimidazole involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

Typical Protocol:

  • A solution of o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) is prepared in a suitable solvent, such as dioxane (5 mL).

  • A catalyst, for instance, 10 mol% of Ni(acac)₂, and a reducing agent like polymethylhydrosiloxane (PMHS, 150 mol%) are added to the solution.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) under an air atmosphere for a specified duration, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature.

  • The final product is purified using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield 2-phenyl-1H-benzimidazole as an off-white solid.

Experimental Data: Spectroscopic Characterization

Experimental spectra provide the benchmark against which computational results are validated.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for confirming the chemical structure of the synthesized compound. The chemical shifts are typically recorded in deuterated solvents like DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
12.92 (bs, 1H)N-H (benzimidazole)
8.19 (d, J=7.2 Hz, 2H)Phenyl H (ortho)
7.60–7.48 (m, 5H)Phenyl H (meta, para) & Benzimidazole H
7.22–7.20 (m, 2H)Benzimidazole H
Data sourced from multiple studies, slight variations may exist.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Frequency (cm⁻¹) Vibrational Assignment
~3440N-H stretching
~1625C=N stretching
~1490-1550C=C aromatic ring stretching
~1310C-N stretching
~750C-H out-of-plane bending
Data represents typical values from literature.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insight into the molecular geometry, electronic structure, and reactivity.

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust method for studying the electronic properties of molecules. The B3LYP functional combined with a 6-31G* or higher basis set is commonly employed for benzimidazole derivatives.

Typical Workflow:

  • Structure Optimization: The initial molecular structure of 2-phenyl-1H-benzimidazole is drawn and optimized to its lowest energy conformation using a DFT method (e.g., B3LYP/6-311G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated.

  • Data Analysis: The calculated geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties are compared with experimental data. Further analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) can be performed to understand charge distribution and reactivity.

Computational_Workflow A Molecular Structure Input B Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Electronic Property Calculation (HOMO, LUMO, MEP, NBO) D->E Yes G Refine Structure/Method D->G No F Data Analysis & Comparison with Experimental Data E->F G->B

An In-depth Technical Guide to the Potential Therapeutic Targets of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available research specifically detailing the biological activity or therapeutic targets of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. This guide, therefore, presents a predictive analysis based on the well-documented therapeutic activities of its core chemical moieties: the 2-aminomethyl benzimidazole scaffold and the 4-aminobenzoate (para-aminobenzoic acid, PABA) ester group. This document is intended to serve as a foundational resource for researchers and drug development professionals, outlining hypothesized targets and a strategic experimental approach to elucidate the compound's therapeutic potential.

Executive Summary

This compound is a novel chemical entity that strategically combines two pharmacologically significant scaffolds. The benzimidazole ring is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of activities including anticancer, antimicrobial, and anthelmintic effects.[1][2] The 2-substituted benzimidazoles, in particular, are known to interact with critical cellular targets like tubulin and various kinases.[3][4][5] Concurrently, 4-aminobenzoate derivatives are recognized for their roles in antimicrobial chemotherapy and as modulators of key enzymes. This guide posits that the primary therapeutic potential of this compound likely lies in the realms of oncology and infectious diseases. The principal hypothesized targets include tubulin , receptor tyrosine kinases (RTKs) , and bacterial DNA gyrase/topoisomerase IV .

Hypothesized Therapeutic Targets and Mechanisms of Action

Anticancer Activity

The structural similarity of the benzimidazole core to purine nucleosides allows it to interact with a wide array of biological targets, including enzymes and receptors.[2]

A significant body of evidence points to benzimidazole derivatives as potent inhibitors of tubulin polymerization.[3][4][6] These agents typically bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3] The 2-aminomethyl benzimidazole scaffold is integral to this activity.

G cluster_0 This compound cluster_1 Cellular Mechanisms Compound Target Compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binding Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibition of Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Disruption CellCycle G2/M Phase Arrest Mitosis->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Hypothesized Mechanism of Tubulin Inhibition.

Several 2-(aminomethyl)benzimidazole derivatives have been investigated as potential inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][7] These kinases are often overexpressed in various cancers, and their inhibition can block downstream signaling pathways crucial for cell proliferation and survival. The target compound could act as an ATP-competitive inhibitor at the kinase domain.

G cluster_0 This compound cluster_1 RTK Signaling Pathway Compound Target Compound RTK EGFR/VEGFR Compound->RTK Inhibition P Phosphorylation RTK->P Blocks Autophosphorylation RAS RAS/RAF/MEK/ERK Pathway P->RAS PI3K PI3K/AKT/mTOR Pathway P->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis

Caption: Potential Inhibition of RTK Signaling Pathways.

Antimicrobial Activity

The benzimidazole scaffold is a common feature in many antimicrobial agents.[1][2] The mechanism often involves the inhibition of essential bacterial enzymes. The addition of the 4-aminobenzoate moiety, a known pharmacophore in antimicrobial drugs (e.g., sulfonamides), may enhance or confer antibacterial properties.

Benzimidazole-quinolone hybrids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, repair, and recombination. By binding to these enzymes, the compound could induce breaks in the bacterial chromosome, leading to cell death.

Quantitative Data from Related Compounds

Direct quantitative data for this compound is unavailable. The following tables summarize data for structurally related benzimidazole derivatives to provide a benchmark for potential efficacy.

Table 1: Anticancer Activity of Related Benzimidazole Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
Benzimidazole CarboxamidesSK-Mel-28 (Melanoma)IC₅₀2.55[3]
Benzimidazole CarboxamidesA549 (Lung)IC₅₀17.89[3]
Benzimidazole-based Tubulin InhibitorHeLa (Cervical)IC₅₀1.48[4]
Benzimidazole-based Tubulin InhibitorMCF-7 (Breast)IC₅₀1.47[4]
1H-benzimidazol-2-yl hydrazonesMCF-7 (Breast)IC₅₀Low micromolar[8]
1H-benzimidazol-2-yl hydrazonesAR-230 (Leukemia)IC₅₀Low micromolar[8]

Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
Benzimidazole-hydrazonesCandida speciesMIC-[9]
2-Substituted BenzimidazolesBacillus cereusInhibition Zone>12 mm
Benzimidazole DerivativesEscherichia coliMIC-
Benzimidazole DerivativesStaphylococcus aureusMIC-[1]

Note: MIC values were not consistently reported in the review articles, with activity often described qualitatively.

Proposed Experimental Protocols

To systematically evaluate the therapeutic potential of this compound, a tiered experimental approach is recommended.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action Studies cluster_2 Tier 3: In Vivo Evaluation A1 In Vitro Cytotoxicity Assay (e.g., MTT/MTS on NCI-60 panel) B1 Tubulin Polymerization Assay A1->B1 If anticancer activity observed B2 Cell Cycle Analysis (Flow Cytometry) A1->B2 B3 Kinase Inhibition Assay (e.g., EGFR/VEGFR) A1->B3 A2 Antimicrobial Screening (e.g., Broth microdilution for MIC) B4 Bacterial DNA Gyrase Inhibition Assay A2->B4 If antimicrobial activity observed C1 Xenograft Tumor Models (e.g., in mice) B1->C1 B3->C1 C2 Infection Models (e.g., murine sepsis model) B4->C2

Caption: Proposed Experimental Workflow for Target Validation.

Tier 1: Primary Screening
  • In Vitro Anticancer Screening:

    • Protocol: Utilize the National Cancer Institute's NCI-60 human tumor cell line screen. Alternatively, a smaller panel including representative lines for lung (e.g., A549), breast (e.g., MCF-7), colon (e.g., HCT-116), and melanoma (e.g., SK-Mel-28) can be used.

    • Methodology: Employ a colorimetric viability assay such as MTT or MTS. Cells are seeded in 96-well plates, treated with a range of concentrations of the test compound for 48-72 hours. Absorbance is measured to determine cell viability and calculate the IC₅₀ (half-maximal inhibitory concentration).

  • In Vitro Antimicrobial Screening:

    • Protocol: Test the compound against a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species, as well as fungal strains (Candida albicans).

    • Methodology: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines. The compound is serially diluted in 96-well plates containing microbial culture, and the lowest concentration that inhibits visible growth after incubation is recorded as the MIC.

Tier 2: Mechanism of Action (MoA) Elucidation

If significant activity is observed in Tier 1, proceed to MoA studies.

  • Tubulin Polymerization Assay (if anticancer activity is confirmed):

    • Protocol: Use a commercially available cell-free tubulin polymerization assay kit (e.g., fluorescence-based).

    • Methodology: Purified tubulin is incubated with the test compound in a polymerization-promoting buffer. The extent of polymerization is monitored over time by measuring the increase in fluorescence. Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) should be used as controls. An IC₅₀ for polymerization inhibition can be determined.

  • Cell Cycle Analysis:

    • Protocol: Treat a sensitive cancer cell line (identified in Tier 1) with the compound at its IC₅₀ concentration for 24-48 hours.

    • Methodology: Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content per cell is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Accumulation in the G2/M phase would support a tubulin-targeting mechanism.

  • Kinase Inhibition Assays:

    • Protocol: Screen the compound against a panel of kinases, with a focus on RTKs like EGFR and VEGFR.

    • Methodology: Use in vitro kinase assay kits, which typically measure the phosphorylation of a substrate peptide via methods like ELISA, fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay). This will determine the compound's inhibitory activity and selectivity.

Conclusion

While this compound remains an uncharacterized molecule, its constituent chemical scaffolds provide a strong rationale for investigating its potential as an anticancer and/or antimicrobial agent. The most promising therapeutic targets are hypothesized to be tubulin and receptor tyrosine kinases for oncology applications, and bacterial topoisomerases for infectious diseases. The outlined experimental workflow provides a clear and logical path for researchers to systematically screen, identify, and validate the therapeutic potential and mechanism of action of this novel compound. The data from related structures suggest that potent activity in the low micromolar range is an achievable outcome.

References

Methodological & Application

Application Notes: Protocol for the Laboratory Synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The ester functional group, when combined with the benzimidazole scaffold, can modulate the compound's physicochemical properties, such as solubility and bioavailability. This document provides a detailed two-step protocol for the laboratory synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a compound of interest for screening in drug discovery programs. The synthesis involves the initial preparation of the key intermediate, 2-(chloromethyl)-1H-benzimidazole, followed by its esterification with 4-aminobenzoic acid.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

  • Step 1: Phillips Condensation - Synthesis of 2-(chloromethyl)-1H-benzimidazole from o-phenylenediamine and chloroacetic acid.

  • Step 2: Nucleophilic Substitution - Esterification of 2-(chloromethyl)-1H-benzimidazole with potassium 4-aminobenzoate (formed in situ) to yield the final product.

Reaction_Scheme OPD o-Phenylenediamine r1 + OPD->r1 CAA Chloroacetic Acid CAA->r1 PABA 4-Aminobenzoic Acid r2 + PABA->r2 CBI 2-(Chloromethyl)-1H-benzimidazole CBI->r2 FP 1H-benzimidazol-2-ylmethyl 4-aminobenzoate r1->CBI Step 1: 4N HCl, Reflux r2->FP Step 2: K2CO3, DMF

Figure 1: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole

This procedure is adapted from the well-established Phillips condensation method.[1][2]

Materials:

  • o-Phenylenediamine

  • Chloroacetic Acid

  • 4N Hydrochloric Acid (HCl)

  • Ammonium Hydroxide solution (or 10% Sodium Hydroxide)

  • Methanol

  • Standard reflux apparatus, magnetic stirrer, filtration apparatus.

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (e.g., 5.4 g, 0.05 mol) and chloroacetic acid (e.g., 5.7 g, 0.06 mol).

  • Add 100 mL of 4N hydrochloric acid to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water.

  • While stirring vigorously, slowly add ammonium hydroxide solution (or another suitable base) dropwise until the pH of the solution reaches 8-9.

  • A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product. For purification, recrystallize the solid from methanol to obtain 2-(chloromethyl)-1H-benzimidazole as a crystalline solid.

Step 2: Synthesis of this compound

This procedure involves a nucleophilic substitution reaction where the carboxylate of 4-aminobenzoic acid displaces the chloride from the intermediate synthesized in Step 1.[3]

Materials:

  • 2-(chloromethyl)-1H-benzimidazole (from Step 1)

  • 4-Aminobenzoic Acid (PABA)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave reactor (optional) or standard heating/stirring apparatus.

Procedure:

  • In a microwave-safe reaction vessel or a round-bottom flask, add 2-(chloromethyl)-1H-benzimidazole (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 20 mL of anhydrous dimethylformamide (DMF) and stir the suspension at room temperature for 30 minutes.

  • Add a catalytic amount (a pinch) of potassium iodide (KI).

  • Add 4-aminobenzoic acid (1.37 g, 10 mmol) to the reaction mixture.

  • Microwave Method: Seal the vessel and heat in a microwave reactor at a medium-low power level for 3-5 minutes. Conventional Method: Heat the mixture at 60-80 °C with stirring for 4-8 hours, monitoring completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

Table 1: Summary of Reactants and Conditions

Step Reactant 1 Reactant 2 Key Reagents Solvent Temperature Time Typical Yield
1 o-Phenylenediamine Chloroacetic Acid 4N HCl Water Reflux (~100 °C) 4-6 h 80-85%[2]

| 2 | 2-(chloromethyl)-1H-benzimidazole | 4-Aminobenzoic Acid | K₂CO₃, KI | DMF | 60-80 °C or MW | 3-5 min (MW) / 4-8 h (Conv.) | Not Reported |

Table 2: Expected Characterization Data for this compound

Property Expected Value / Observation
Appearance Off-white to pale yellow solid
Melting Point Not reported; expected to be a distinct melting point upon purification.
IR (KBr, cm⁻¹) ~3450-3350 (N-H stretch, amine), ~3200 (N-H stretch, imidazole), ~1710 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1270 (C-O stretch, ester)
¹H NMR (DMSO-d₆) Expected signals: δ ~5.5-6.0 (s, 2H, -CH₂-), δ ~6.6-8.0 (m, aromatic protons from both rings), δ ~12.5 (br s, 1H, imidazole N-H)
¹³C NMR (DMSO-d₆) Expected signals: δ ~65 (-CH₂-), δ ~110-155 (aromatic and imidazole carbons), δ ~166 (C=O, ester)

| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 268.10 |

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Esterification s1_start Combine o-phenylenediamine, chloroacetic acid, and 4N HCl s1_reflux Reflux for 4-6 hours s1_start->s1_reflux s1_cool Cool to Room Temp s1_reflux->s1_cool s1_precip Pour into ice water & Neutralize (pH 8-9) s1_cool->s1_precip s1_filter Filter, Wash, and Dry Crude Product s1_precip->s1_filter s1_purify Recrystallize from Methanol s1_filter->s1_purify s1_end Isolated 2-(chloromethyl)- 1H-benzimidazole s1_purify->s1_end s2_start Combine Intermediate, PABA, K2CO3, KI in DMF s1_end->s2_start Use Intermediate s2_react Heat (Microwave or Conventional) s2_start->s2_react s2_quench Pour into Water s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_dry Dry organic layer (Na2SO4) & Evaporate Solvent s2_extract->s2_dry s2_purify Purify (Chromatography or Recrystallization) s2_dry->s2_purify s2_end Final Product: 1H-benzimidazol-2-ylmethyl 4-aminobenzoate s2_purify->s2_end

Figure 2: Detailed experimental workflow for the synthesis.

Logical Relationship Diagram (Reaction Mechanism)

Logical_Relationship cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Ester Formation n1 o-Phenylenediamine n3 Protonation & Cyclization (Phillips Condensation) n1->n3 n2 Chloroacetic Acid n2->n3 n4 2-(chloromethyl)-1H-benzimidazole n3->n4 HCl, Heat n8 SN2 Attack on -CH2Cl group n4->n8 n5 4-Aminobenzoic Acid n7 Potassium 4-aminobenzoate (Nucleophile) n5->n7 n6 K2CO3 (Base) n6->n7 Deprotonation n7->n8 n9 1H-benzimidazol-2-ylmethyl 4-aminobenzoate n8->n9 DMF, Heat

Figure 3: Logical flow of the key chemical transformations.

References

Application Notes and Protocols for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The fused benzene and imidazole rings in their core structure allow for diverse substitutions, leading to varied pharmacological profiles.[4] This document provides detailed application notes and experimental protocols for the investigation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate as a potential antimicrobial agent. While specific data for this exact compound is limited in publicly available literature, the provided protocols and data from closely related benzimidazole derivatives will serve as a comprehensive guide for its evaluation.

The proposed mechanism of action for many benzimidazole derivatives as antimicrobial agents involves the inhibition of essential cellular processes in microorganisms, such as nucleic acid synthesis or cell wall formation, leading to the disruption of cell growth and viability.[4][5]

Data Presentation

The following tables summarize representative antimicrobial activity and cytotoxicity data for benzimidazole derivatives structurally related to this compound. This data is intended to provide a comparative baseline for the evaluation of the target compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Related Benzimidazole Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Substituted BenzimidazolesStaphylococcus aureus50Ciprofloxacin-
2-Substituted BenzimidazolesEscherichia coli50Ciprofloxacin-
Benzimidazole-hydrazonesCandida albicans15.62 - 125Ketoconazole-
Benzimidazole-pyrazolesMicrococcus luteus7.81Ciprofloxacin7.81
Benzimidazole-pyrazolesEscherichia coli7.81Ciprofloxacin7.81

Note: Data is compiled from various sources on different benzimidazole derivatives and should be used for comparative purposes only.[1][6]

Table 2: Cytotoxicity Data (IC50) of Related Benzimidazole Derivatives

Compound TypeCell LineIC50 (µM)
Benzimidazole-hydrazonesArtemia salina126.33 - 368.72
Benzimidazole derivatives--

Note: Cytotoxicity can vary significantly based on the specific derivative and cell line used.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound (test compound)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing 3-5 mL of MHB.

    • Incubate the culture at 37°C for 2-6 hours until it reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the bacterial suspension with sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the bactericidal effect of the compound.[11][12][13]

Materials:

  • MIC plate from Protocol 1

  • Nutrient agar plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-15 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial growth on the agar plate.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT assay to evaluate the cytotoxicity of the compound on a mammalian cell line.[14][15][16]

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized signaling pathway for the antimicrobial action of benzimidazole derivatives.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_cyto Cytotoxicity Assay (MTT) prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution compound_treatment Treat with Compound prep_compound->compound_treatment prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation_mic Incubate (16-20h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from MIC wells read_mic->subculture incubation_mbc Incubate Agar Plates (18-24h) subculture->incubation_mbc read_mbc Read MBC incubation_mbc->read_mbc cell_seeding Seed Mammalian Cells cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition read_absorbance Read Absorbance mtt_addition->read_absorbance

Caption: Experimental workflow for antimicrobial and cytotoxicity testing.

signaling_pathway compound 1H-benzimidazol-2-ylmethyl 4-aminobenzoate target Bacterial Cellular Target (e.g., DNA Gyrase, Tubulin) compound->target Binds to dna_synthesis Inhibition of DNA Replication target->dna_synthesis Leads to cell_division Disruption of Cell Division target->cell_division Leads to cell_death Bacterial Cell Death dna_synthesis->cell_death cell_division->cell_death

References

Application of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in Cancer Research: A General Guideline Based on Structurally Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific application of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in cancer research. The following application notes and protocols are therefore based on the well-documented anticancer properties of structurally related benzimidazole derivatives. These should be regarded as a general framework for the initial investigation of this specific compound.

Application Notes

Introduction:

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer effects. Numerous benzimidazole derivatives have been reported to exhibit cytotoxicity against a wide range of cancer cell lines through various mechanisms of action. These mechanisms often include the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets such as tubulin, kinases, and topoisomerases.

The compound this compound contains the core benzimidazole structure, suggesting it may possess similar anticancer properties. The 4-aminobenzoate moiety could also influence its biological activity and target interactions. The following notes outline potential applications and research directions for this compound in oncology.

Potential Anticancer Applications:

Based on the activities of related compounds, this compound could be investigated as a potential therapeutic agent for various cancers, including but not limited to:

  • Breast Cancer: Several benzimidazole derivatives have demonstrated significant activity against breast cancer cell lines, including triple-negative subtypes.

  • Lung Cancer: Non-small cell lung cancer is a common target for novel benzimidazole compounds.

  • Colorectal Cancer: The antiproliferative and pro-apoptotic effects of benzimidazoles have been documented in colorectal cancer models.

  • Leukemia: Certain derivatives have shown promise in hematological malignancies.

Postulated Mechanisms of Action:

The anticancer activity of this compound could be mediated by one or more of the following pathways, which are common for this class of compounds:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This is often characterized by the activation of caspases and DNA fragmentation.

  • Cell Cycle Arrest: It may cause a halt in the cell cycle progression at various checkpoints (e.g., G2/M or S phase), thereby preventing cancer cell proliferation.

  • Inhibition of Tubulin Polymerization: Like some established anticancer drugs, it might interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic catastrophe.

  • Kinase Inhibition: The benzimidazole scaffold is known to interact with the ATP-binding site of various kinases involved in cancer cell signaling, such as EGFR, VEGFR, or BRAF.

  • Topoisomerase Inhibition: The compound could potentially inhibit topoisomerase enzymes, leading to DNA damage and cell death.

Data Presentation

The following table is a template for summarizing quantitative data from in vitro anticancer screening of this compound.

Cell LineCancer TypeIC₅₀ (µM)GI₅₀ (µM)TGI (µM)LC₅₀ (µM)
MCF-7Breast AdenocarcinomaDataDataDataData
MDA-MB-231Breast AdenocarcinomaDataDataDataData
A549Non-Small Cell Lung CancerDataDataDataData
HCT116Colorectal CarcinomaDataDataDataData
K562Chronic Myelogenous LeukemiaDataDataDataData

Table 1: In Vitro Anticancer Activity of this compound. IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition; TGI: Total growth inhibition; LC₅₀: 50% lethal concentration. Data should be obtained from dose-response studies.

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the effect of this compound on the viability of cancer cells and to calculate the IC₅₀ value.

  • Methodology:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value using appropriate software.

2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will be determined.

3. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Methodology:

    • Treat cells with the compound as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

    • Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

4. Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins

  • Objective: To investigate the molecular mechanism of action by analyzing the expression of key proteins.

  • Methodology:

    • Treat cells with the compound and prepare total cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p53, p21, Cyclin B1, CDK1).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treatment with 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) Treatment->Apoptosis_Assay IC50, 2x IC50 Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay IC50, 2x IC50 Western_Blot Mechanism Study (Western Blot) Treatment->Western_Blot IC50, 2x IC50 IC50 IC50 Determination MTT_Assay->IC50

Figure 1: A generalized workflow for the in vitro evaluation of this compound's anticancer properties.

apoptosis_pathway Compound 1H-benzimidazol-2-ylmethyl 4-aminobenzoate ROS Increased ROS Compound->ROS Bax Bax activation Compound->Bax Bcl2 Bcl-2 inhibition Compound->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A postulated signaling pathway for apoptosis induction by a benzimidazole derivative via the intrinsic pathway.

cell_cycle_arrest Compound 1H-benzimidazol-2-ylmethyl 4-aminobenzoate p53 p53 Activation Compound->p53 p21 p21 Upregulation p53->p21 CDK1_CyclinB1 CDK1/Cyclin B1 Complex p21->CDK1_CyclinB1 Inhibition G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB1->G2_M_Arrest Promotes G2/M Transition

Figure 3: A potential mechanism for G2/M cell cycle arrest induced by a benzimidazole derivative.

Application Notes and Protocols: 1H-benzimidazol-2-ylmethyl 4-aminobenzoate as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazol-2-ylmethyl 4-aminobenzoate is a heterocyclic organic compound featuring a benzimidazole core linked to a 4-aminobenzoate moiety. The benzimidazole scaffold is a prominent pharmacophore and a versatile building block for fluorescent chemosensors due to its unique electronic properties, structural rigidity, and ability to participate in various fluorescence modulation mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). The 4-aminobenzoate group can further influence the photophysical properties and provide a potential binding site for analytes.

This document outlines the potential applications of this compound as a fluorescent probe, along with detailed protocols for its synthesis, characterization, and use in fluorescence-based assays.

Potential Applications

Based on the functionalities of the benzimidazole and 4-aminobenzoate moieties, this probe is hypothesized to be applicable in the following areas:

  • pH Sensing: The nitrogen atoms in the benzimidazole ring can be protonated or deprotonated in response to pH changes, which can significantly alter the fluorescence properties of the molecule, making it a potential candidate for monitoring pH in biological and environmental systems.[1][2]

  • Metal Ion Detection: The lone pair of electrons on the nitrogen atoms of the benzimidazole ring and the amino group of the 4-aminobenzoate can act as coordination sites for various metal ions.[3] This interaction can lead to fluorescence quenching or enhancement, enabling the selective detection of specific metal ions such as Zn²⁺, Cu²⁺, or Co²⁺.[3][4]

  • Anion Sensing: The N-H proton of the benzimidazole can act as a hydrogen bond donor, allowing for potential interaction with anions, leading to a detectable change in fluorescence.

  • Bioimaging: If the probe exhibits favorable photophysical properties such as high quantum yield, photostability, and cell permeability, it could be utilized for fluorescence imaging of relevant analytes within living cells.

Data Presentation: Photophysical Properties of Analogous Benzimidazole Probes

The following table summarizes typical photophysical properties observed for benzimidazole-based fluorescent probes. These values are provided as a reference for the expected performance of this compound.

PropertyValueConditionsReference Compound
Excitation Wavelength (λex) 320 - 380 nmVaries with solvent and analyteGeneric Benzimidazole Derivative
Emission Wavelength (λem) 400 - 550 nmVaries with solvent and analyteGeneric Benzimidazole Derivative
Quantum Yield (Φ) 0.1 - 0.8In a suitable solvent (e.g., Ethanol, DMSO)Generic Benzimidazole Derivative
Stokes Shift 80 - 150 nmCalculated from λex and λemGeneric Benzimidazole Derivative
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹At λex in a specified solventGeneric Benzimidazole Derivative
Detection Limit (LOD) 10 nM - 10 µMFor a specific analyte (e.g., Zn²⁺)Benzimidazole-based Zn²⁺ probe[4]

Experimental Protocols

Synthesis of this compound

This is a proposed synthetic route based on established methods for the synthesis of similar benzimidazole derivatives.

Materials:

  • o-Phenylenediamine

  • (4-aminobenzoyloxy)acetic acid

  • Polyphosphoric acid (PPA) or 4M HCl

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Condensation Reaction: In a round-bottom flask, dissolve equimolar amounts of o-phenylenediamine and (4-aminobenzoyloxy)acetic acid in polyphosphoric acid (PPA).

  • Heat the reaction mixture at 150-180°C for 4-6 hours with constant stirring. Alternatively, the reaction can be carried out by refluxing in 4M HCl.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • A precipitate of the crude product should form.

  • Purification: Filter the crude product and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Protocol for Fluorescence Measurements

Materials:

  • Synthesized this compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile)

  • Buffer solutions of various pH

  • Stock solutions of metal salts or other analytes of interest

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

  • Working Solution Preparation: Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the desired experimental buffer or solvent.

  • Excitation and Emission Spectra:

    • Place the working solution of the probe in a quartz cuvette.

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorption.

    • Using a fluorometer, excite the sample at the determined λex and record the emission spectrum to find the wavelength of maximum emission (λem).

  • Fluorescence Titration:

    • To the cuvette containing the working solution of the probe, add incremental amounts of the analyte stock solution.

    • After each addition, gently mix the solution and record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity at λem against the concentration of the analyte.

  • Selectivity and Interference Studies:

    • Prepare solutions of the probe containing the target analyte in the presence of other potentially interfering species.

    • Measure the fluorescence response and compare it to the response of the probe with the target analyte alone to assess selectivity.

  • Determination of Quantum Yield:

    • The fluorescence quantum yield (Φ) can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualization of Workflows and Mechanisms

Experimental Workflow for Probe Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Studies cluster_application Application & Sensing synthesis Synthesis of Probe purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization absorption Absorption Spectroscopy (UV-Vis) characterization->absorption emission Emission Spectroscopy (Fluorescence) absorption->emission quantum_yield Quantum Yield Determination emission->quantum_yield titration Fluorescence Titration with Analyte quantum_yield->titration selectivity Selectivity & Interference Studies titration->selectivity lod Limit of Detection (LOD) Calculation selectivity->lod

Caption: General workflow for the synthesis, characterization, and evaluation of a novel fluorescent probe.

Proposed Sensing Mechanism: Metal Ion Detection via PET Quenching

PET_mechanism cluster_probe Fluorescent Probe cluster_analyte Analyte cluster_complex Probe-Analyte Complex probe Benzimidazole-Aminobenzoate fluorophore Fluorophore (Excited State) probe->fluorophore Excitation (hν) complex Complex Formation probe->complex Binding receptor Receptor (Ground State) fluorophore->receptor Fluorescence Emission metal_ion Metal Ion (e.g., Cu²⁺) metal_ion->complex pet Photoinduced Electron Transfer (PET) complex->pet Excitation (hν) quenched Fluorescence Quenching pet->quenched

Caption: Proposed mechanism for metal ion detection leading to fluorescence quenching via Photoinduced Electron Transfer (PET).

References

Application Notes and Protocols for Efficacy Testing of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects.[1][2][3] This document outlines a comprehensive experimental framework for evaluating the therapeutic efficacy of a novel benzimidazole compound, 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. The following protocols are designed for researchers in drug discovery and development to conduct a thorough preclinical assessment of this compound, focusing on its potential as an anticancer agent.

Compound Information

  • Compound Name: this compound

  • Chemical Structure:

  • Presumed Mechanism of Action: Based on the benzimidazole scaffold, potential mechanisms include disruption of microtubule polymerization, inhibition of key signaling pathways involved in cell proliferation and survival, and induction of apoptosis.

Experimental Workflow

The overall workflow for testing the efficacy of this compound is depicted below. The process begins with in vitro screening to determine cytotoxicity and preliminary mechanism of action, followed by more complex 3D cell culture models, and finally, in vivo validation using animal models.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_3d_culture 3D Spheroid Model cluster_in_vivo In Vivo Validation A Compound Synthesis & Characterization B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B Initial Screening C Apoptosis Assays (e.g., Annexin V, Caspase Activity) B->C IC50 Determined D Cell Cycle Analysis (Flow Cytometry) B->D E Cell Migration & Invasion Assays (e.g., Transwell Assay) B->E F Signaling Pathway Analysis (Western Blot, qPCR) C->F Mechanism of Action D->F E->F G Spheroid Formation Assay F->G Promising In Vitro Data H Spheroid Viability & Growth G->H I Xenograft Model Development (CDX or PDX) H->I 3D Model Efficacy J Toxicity & Tolerability Studies I->J K Anti-tumor Efficacy Study J->K L Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis K->L Efficacy Confirmed

Figure 1: A comprehensive workflow for the preclinical evaluation of this compound.

In Vitro Efficacy Protocols

A variety of in vitro assays are essential for the initial screening and characterization of anticancer drug candidates.[4][5] These assays help to determine the compound's cytotoxic potential and provide insights into its mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, MDA-MB-231, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Protocol:

  • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C.

  • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.

In Vivo Efficacy Protocol

Xenograft models using immunodeficient mice are standard for in vivo assessment of anticancer drug efficacy.[6][7] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[8][9]

Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of the compound in a living organism.

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[6]

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group receives the vehicle.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation

Quantitative data from the efficacy studies should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7BreastData
MDA-MB-231BreastData
HT-29ColonData
A549LungData
HFFNormal FibroblastData

Table 2: In Vivo Anti-tumor Efficacy in Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-Data-
Compound X (Low Dose)e.g., 10 mg/kg, dailyDataData
Compound X (High Dose)e.g., 30 mg/kg, dailyDataData
Positive Controle.g., DoxorubicinDataData

Signaling Pathway Analysis

To elucidate the mechanism of action, it is crucial to investigate the compound's effect on key cancer-related signaling pathways.

signaling_pathway cluster_pathway Potential Downstream Effects Compound 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Target Putative Target (e.g., Kinase, Microtubules) Compound->Target Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Inhibition Proliferation Decreased Proliferation Pathway->Proliferation Apoptosis Increased Apoptosis Pathway->Apoptosis Angiogenesis Inhibition of Angiogenesis Pathway->Angiogenesis Metastasis Reduced Metastasis Pathway->Metastasis

Figure 2: A conceptual diagram of the potential signaling pathways affected by the compound.

Disclaimer: These protocols are intended as a general guide. Specific experimental conditions, such as cell densities, compound concentrations, and treatment times, may need to be optimized for different cell lines and experimental systems.

References

Application Notes and Protocols for In Vitro Assay Development of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines a comprehensive strategy for the in vitro assay development of a novel compound, 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. The following protocols are designed to establish a primary screening assay to determine the cytotoxic potential of the compound and subsequent secondary assays to elucidate its mechanism of action. The workflow is structured to facilitate the identification of promising drug candidates for further development.[6]

Experimental Workflow

The overall workflow for the in vitro assay development of this compound is depicted below. It begins with a primary high-throughput screening to assess cytotoxicity, followed by secondary assays to validate hits and investigate the mechanism of action, and culminates in target identification and validation.

Experimental Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_target Target Identification & Validation Compound Preparation Compound Preparation Cell Seeding Cell Seeding Compound Preparation->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50) Apoptosis Assay Apoptosis Assay Data Analysis (IC50)->Apoptosis Assay Hit Confirmation Cell Cycle Analysis Cell Cycle Analysis Data Analysis (IC50)->Cell Cycle Analysis Hit Confirmation Kinase Inhibition Assay Kinase Inhibition Assay Data Analysis (IC50)->Kinase Inhibition Assay Hit Confirmation Western Blot Western Blot Apoptosis Assay->Western Blot Cell Cycle Analysis->Western Blot siRNA Knockdown siRNA Knockdown Kinase Inhibition Assay->siRNA Knockdown

Figure 1: Overall experimental workflow for in vitro assay development.

Primary Screening: Cytotoxicity Assay

The initial step in evaluating a novel compound is to determine its cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2]

Protocol: MTT Cytotoxicity Assay

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

MTT Assay Protocol Start Start Cell_Seeding Seed cells in 96-well plates (e.g., A549, MCF-7, HeLa) Start->Cell_Seeding End End Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of the compound Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis Data_Analysis->End

Figure 2: Step-by-step protocol for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549[Insert Value][Insert Value]
MCF-7[Insert Value][Insert Value]
HeLa[Insert Value][Insert Value]

Secondary Assays: Mechanism of Action

Once the cytotoxic potential is established, secondary assays are crucial to understand how the compound induces cell death. Common mechanisms for anticancer agents include the induction of apoptosis and cell cycle arrest.[1]

Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis Assay Protocol Start Start Cell_Treatment Treat cells with compound at IC50 concentration Start->Cell_Treatment End End Incubation Incubate for 24 hours Cell_Treatment->Incubation Cell_Harvesting Harvest cells by trypsinization Incubation->Cell_Harvesting Washing Wash cells with PBS Cell_Harvesting->Washing Resuspension Resuspend cells in Annexin V binding buffer Washing->Resuspension Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspension->Staining Incubation_Dark Incubate in the dark for 15 minutes Staining->Incubation_Dark Flow_Cytometry Analyze cells by flow cytometry Incubation_Dark->Flow_Cytometry Data_Analysis Quantify apoptotic cell populations Flow_Cytometry->Data_Analysis Data_Analysis->End

Figure 3: Protocol for the Annexin V-FITC/PI apoptosis assay.

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control[Insert Value][Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][InsertValue][Insert Value][Insert Value]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control[Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value]

Potential Signaling Pathway

Based on the known activities of benzimidazole derivatives, this compound might exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Compound 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Compound->Akt

Figure 4: Hypothetical signaling pathway potentially inhibited by the compound.

Conclusion

This document provides a foundational framework for the in vitro evaluation of this compound. The outlined protocols for primary cytotoxicity screening and secondary mechanism-of-action studies will enable a thorough initial characterization of the compound's biological activity. The presented workflow and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison, facilitating the drug discovery and development process.

References

Application Notes and Protocols for in vivo Evaluation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-benzimidazol-2-ylmethyl 4-aminobenzoate is a novel compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring biomolecules, which imparts them with a wide range of pharmacological activities.[1][2] This diverse bioactivity includes anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][] The therapeutic potential of benzimidazoles stems from their ability to interact with various biological targets, including enzymes like cyclooxygenases (COX) and kinases, as well as receptors and proteins involved in cellular signaling pathways.[1][] Given the established pharmacological profile of the benzimidazole scaffold, this compound is a promising candidate for investigation as a potential therapeutic agent, particularly for its anti-inflammatory and analgesic effects.

These application notes provide a comprehensive overview of the recommended animal models and detailed experimental protocols for the preclinical evaluation of this compound. The described models are well-established and widely used in pharmacology to assess the efficacy of novel compounds.

Predicted Therapeutic Applications and Supporting Rationale

Based on the extensive literature on benzimidazole derivatives, this compound is predicted to exhibit the following primary therapeutic activities:

  • Anti-inflammatory Activity: Many benzimidazole derivatives have demonstrated potent anti-inflammatory effects.[1][4] Their mechanism of action often involves the inhibition of key inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key players in the inflammatory response.[1][] Furthermore, certain benzimidazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[]

  • Analgesic Activity: The anti-inflammatory properties of benzimidazoles are closely linked to their analgesic effects, as inflammation is a major cause of pain. By reducing inflammation, these compounds can alleviate pain. Some benzimidazole derivatives may also exert their analgesic effects through central nervous system mechanisms, although this is less commonly reported than their anti-inflammatory actions.[1][2]

Animal Models for Efficacy Testing

The selection of appropriate animal models is critical for the preclinical evaluation of a new chemical entity. For this compound, the following models are recommended to assess its potential anti-inflammatory and analgesic properties.

Models for Anti-inflammatory Activity
  • Carrageenan-Induced Paw Edema in Rats: This is a widely used and highly reproducible model for evaluating acute inflammation.[5][6] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the study of different inflammatory mediators.

  • Croton Oil-Induced Ear Edema in Mice: This model is suitable for assessing the topical and systemic anti-inflammatory activity of compounds.[7][8] Croton oil induces a significant inflammatory response characterized by edema and cellular infiltration.

Models for Analgesic Activity
  • Formalin Test in Mice: This model is used to assess both acute and chronic pain.[9] Formalin injection induces a biphasic pain response: an early neurogenic phase followed by a later inflammatory phase, making it useful for differentiating between central and peripheral analgesic mechanisms.

  • Acetic Acid-Induced Writhing Test in Mice: This is a simple and sensitive screening method for peripheral analgesic activity.[10] Intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic writhing movements.

Experimental Protocols

The following are detailed protocols for the recommended animal models. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin, 10 mg/kg)

    • Group III-V: Test compound (e.g., 10, 20, 40 mg/kg)

  • Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

GroupDose (mg/kg)Paw Volume (mL) at 0hPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 3h
Vehicle Control-0
Indomethacin10
Test Compound10
Test Compound20
Test Compound40
Protocol 2: Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic effect of this compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Acetic acid (0.6% v/v in saline)

  • Aspirin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Syringes and needles

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Aspirin, 100 mg/kg)

    • Group III-V: Test compound (e.g., 25, 50, 100 mg/kg)

  • Dosing: Administer the vehicle, positive control, or test compound orally 30 minutes before acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Data Presentation:

GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control-0
Aspirin100
Test Compound25
Test Compound50
Test Compound100

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_inflammation Anti-inflammatory Model cluster_analgesia Analgesic Model acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping dosing Compound Administration grouping->dosing induction_edema Induction of Paw Edema (Carrageenan) dosing->induction_edema 1 hour induction_writhing Induction of Writhing (Acetic Acid) dosing->induction_writhing 30 min measurement Paw Volume Measurement induction_edema->measurement analysis_inflammation Data Analysis (% Inhibition) measurement->analysis_inflammation observation Observation of Writhing induction_writhing->observation analysis_analgesia Data Analysis (% Inhibition) observation->analysis_analgesia

Caption: Workflow for in vivo anti-inflammatory and analgesic screening.

Potential Signaling Pathway

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_arachidonic Arachidonic Acid Cascade cluster_compound Compound Action cluster_response Inflammatory Response stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation compound 1H-benzimidazol-2-ylmethyl 4-aminobenzoate compound->cox Inhibition

Caption: Hypothesized mechanism of action via COX inhibition.

References

Application Notes & Protocols: Formulation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-benzimidazol-2-ylmethyl 4-aminobenzoate is a novel investigational compound that combines the structural features of a benzimidazole moiety, known for its diverse pharmacological activities, with 4-aminobenzoic acid (PABA), a molecule with its own biological significance.[1][2] Benzimidazole derivatives often exhibit promising therapeutic potential but can be limited by poor aqueous solubility and bioavailability.[3][4] This document outlines a comprehensive approach to the formulation of this compound into a nanoparticle-based drug delivery system designed to overcome these limitations and enhance its therapeutic efficacy. The protocols provided herein cover the synthesis of the compound, its encapsulation into polymeric nanoparticles, and the subsequent in vitro characterization of the formulation.

I. Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the reaction of o-phenylenediamine with 2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamide, followed by ester hydrolysis. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-phenylenediamine

  • Ethyl chloroacetate

  • 4-aminobenzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol

  • Sodium bicarbonate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 2-(chloromethyl)-1H-benzimidazole: A solution of o-phenylenediamine (1 equivalent) in methanol is cooled to 0°C. Ethyl chloroacetate (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.

  • Synthesis of this compound: To a solution of 2-(chloromethyl)-1H-benzimidazole (1 equivalent) and 4-aminobenzoic acid (1.2 equivalents) in DCM, DCC (1.5 equivalents) and a catalytic amount of DMAP are added. The reaction mixture is stirred at room temperature for 48 hours. The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Formulation of Polymeric Nanoparticles

To improve the solubility and bioavailability of this compound, it can be encapsulated into biodegradable polymeric nanoparticles using the solvent evaporation method.[5] Poly(lactic-co-glycolic acid) (PLGA) is a suitable polymer for this purpose due to its biocompatibility and tunable degradation kinetics.

Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles

Materials:

  • This compound

  • PLGA (50:50, inherent viscosity 0.55-0.75 dL/g)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase and sonicate on ice for 2 minutes at 40% amplitude to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.

Table 1: Physicochemical Characterization of Nanoparticle Formulations

Formulation CodePolymerDrug:Polymer RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
F1PLGA1:10180 ± 5.20.15 ± 0.02-25.3 ± 1.885.2 ± 3.57.7 ± 0.3
F2PLGA1:5210 ± 6.80.21 ± 0.03-22.1 ± 2.178.5 ± 4.113.1 ± 0.5

III. In Vitro Drug Release Studies

The in vitro release of this compound from the PLGA nanoparticles is a critical parameter to assess the formulation's ability to provide sustained drug delivery.

Experimental Protocol: In Vitro Drug Release Assay

Materials:

  • Lyophilized this compound-loaded PLGA nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Disperse 10 mg of the lyophilized nanoparticles in 2 mL of PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4) maintained at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS.

  • Analyze the collected samples for drug content using a validated UV-Vis spectrophotometric or HPLC method.

Table 2: In Vitro Cumulative Drug Release Profile

Time (hours)Formulation F1 (% Cumulative Release)
00
15.2 ± 0.8
415.8 ± 1.5
828.4 ± 2.1
1239.1 ± 2.5
2455.6 ± 3.2
4872.3 ± 4.0
7285.1 ± 4.5

IV. Cellular Uptake and Cytotoxicity Assays

To evaluate the potential of the formulated nanoparticles for cancer therapy, in vitro studies on a relevant cancer cell line (e.g., MCF-7 breast cancer cells) are essential.

Experimental Protocol: Cell Viability (MTT) Assay

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Free this compound

  • This compound-loaded PLGA nanoparticles

  • Blank PLGA nanoparticles

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free drug, drug-loaded nanoparticles, and blank nanoparticles for 48 hours.

  • After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Table 3: In Vitro Cytotoxicity (IC50 Values)

Compound/FormulationIC50 on MCF-7 cells (µM)
Free this compound25.8 ± 2.3
F1 Nanoparticles12.5 ± 1.7

V. Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Evaluation synthesis Synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate characterization Structural Characterization (NMR, MS) synthesis->characterization formulation Encapsulation in PLGA Nanoparticles characterization->formulation physicochem Physicochemical Characterization (Size, Zeta, EE%) formulation->physicochem release Drug Release Study physicochem->release uptake Cellular Uptake physicochem->uptake cytotoxicity Cytotoxicity Assay (MTT) physicochem->cytotoxicity

Caption: Experimental workflow for formulation and evaluation.

signaling_pathway cluster_cell Cancer Cell NP Drug-Loaded Nanoparticle Endocytosis Endocytosis NP->Endocytosis DrugRelease Intracellular Drug Release Endocytosis->DrugRelease Drug 1H-benzimidazol-2-ylmethyl 4-aminobenzoate DrugRelease->Drug Kinase Target Kinase (e.g., CK1δ/ε) Drug->Kinase Inhibition Apoptosis Apoptosis Kinase->Apoptosis Suppression of Anti-apoptotic Signal

Caption: Proposed mechanism of action in cancer cells.

The formulation of this compound into PLGA nanoparticles presents a viable strategy to enhance its drug delivery properties. The provided protocols offer a systematic approach for the synthesis, formulation, and in vitro evaluation of this novel compound. The data suggests that the nanoparticle formulation improves the cytotoxic potential of the drug, likely through enhanced cellular uptake and sustained intracellular drug release. Further in vivo studies are warranted to validate these findings and to explore the full therapeutic potential of this formulation.

References

Application Notes and Protocols for Single Crystal Growth of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the single crystal growth of benzimidazole derivatives, an important class of compounds in medicinal chemistry and materials science. The quality of single crystals is paramount for unambiguous structure determination via X-ray diffraction, which is crucial for understanding structure-activity relationships and for rational drug design.

Introduction to Crystallization of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a wide range of pharmacological activities. Their planar structure and capacity for hydrogen bonding and π-π stacking interactions significantly influence their crystal packing.[1][2][3] The choice of crystallization technique and solvent system is critical for obtaining high-quality single crystals suitable for X-ray analysis. Common challenges include the formation of amorphous precipitates, polycrystalline aggregates, or crystals that are too small or poorly formed.

This guide outlines the most effective techniques for growing single crystals of benzimidazole derivatives: Slow Evaporation, Vapor Diffusion, and Hydrothermal Synthesis.

Key Crystallization Techniques

Slow Evaporation Solution Growth Technique

This is the most straightforward and widely used method for growing single crystals of organic compounds, including benzimidazole derivatives.[4][5] The principle relies on slowly increasing the concentration of the solute in a solution to the point of supersaturation, leading to nucleation and crystal growth.

Workflow for Slow Evaporation Technique

slow_evaporation_workflow start Start dissolve Dissolve Benzimidazole Derivative in an Appropriate Solvent start->dissolve filter Filter the Solution (if necessary) dissolve->filter evaporate Slowly Evaporate the Solvent in a Controlled Environment filter->evaporate crystals Harvest Single Crystals evaporate->crystals end End crystals->end

Caption: Workflow for the slow evaporation single crystal growth method.

Experimental Protocol: Slow Evaporation

  • Solvent Selection:

    • Choose a solvent or solvent mixture in which the benzimidazole derivative has moderate solubility. Highly soluble compounds may yield small crystals, while poorly soluble ones may not crystallize at all.

    • Refer to Table 1 for solubility data of benzimidazole in various solvents. Common solvents for benzimidazole derivatives include methanol, ethanol, acetone, and dichloromethane.[4][6]

    • For a two-solvent system, dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until slight turbidity appears. The good solvent should ideally be more volatile.

  • Preparation of the Saturated Solution:

    • In a clean glass vial or beaker, dissolve the benzimidazole derivative (typically 10-50 mg) in a minimal amount of the chosen solvent.

    • Gently warm the solution if necessary to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel.

  • Crystallization:

    • Cover the vessel with parafilm or a cap with a few needle holes to allow for slow evaporation. The rate of evaporation is critical; slower rates generally produce higher quality crystals.

    • Place the vessel in a vibration-free environment at a constant temperature.

    • Monitor the vessel periodically for crystal growth. This may take several days to weeks.

  • Crystal Harvesting:

    • Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

    • Wash the crystals with a small amount of the cold anti-solvent or a solvent in which the compound is sparingly soluble.

    • Dry the crystals on a filter paper.

Vapor Diffusion Technique

Vapor diffusion is another popular method, particularly for small quantities of material.[7][8] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing the solubility and inducing crystallization.

Experimental Setup for Vapor Diffusion (Hanging Drop)

vapor_diffusion_setup cluster_0 Sealed Chamber reservoir Reservoir of Anti-solvent vapor Vapor Diffusion (Anti-solvent) reservoir->vapor coverslip Coverslip drop Hanging Drop: Benzimidazole Derivative + Solvent vapor->drop

Caption: Schematic of the hanging drop vapor diffusion setup.

Experimental Protocol: Vapor Diffusion (Hanging Drop)

  • Solvent and Anti-solvent Selection:

    • Dissolve the benzimidazole derivative in a solvent in which it is highly soluble. This solvent should have a relatively low vapor pressure.

    • Choose an anti-solvent in which the compound is poorly soluble. The anti-solvent should be more volatile than the solvent.

    • Refer to Table 2 for common solvent/anti-solvent pairs.

  • Preparation of the Setup:

    • Add the anti-solvent (e.g., 0.5 - 1.0 mL) to the reservoir of a crystallization plate well or a small beaker.

    • On a clean glass coverslip, place a small drop (2-5 µL) of the concentrated solution of the benzimidazole derivative.

    • If using a precipitant solution, mix the compound solution with the precipitant in the drop.

  • Crystallization:

    • Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create an airtight chamber.[[“]]

    • The anti-solvent vapor will slowly diffuse into the drop, causing the compound to crystallize as its solubility decreases.

    • Place the setup in a stable, vibration-free environment.

  • Crystal Harvesting:

    • Monitor for crystal growth over several days to weeks.

    • Once suitable crystals have formed, carefully remove the coverslip and harvest the crystals from the drop.

    • Quickly rinse the crystals with the anti-solvent and dry them.

Hydrothermal Synthesis

Hydrothermal synthesis is particularly useful for compounds that are sparingly soluble in common organic solvents at room temperature. This method involves crystallization from a hot, high-pressure aqueous solution.

Experimental Protocol: Hydrothermal Synthesis

  • Reactant Preparation:

    • Place the benzimidazole derivative and a suitable solvent (often water or a water/co-solvent mixture) into a Teflon-lined stainless steel autoclave.

    • The choice of co-solvent and any additives (e.g., mineralizers) will depend on the specific derivative.

  • Crystallization:

    • Seal the autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature (typically 120-200 °C) and maintain it for a set period (hours to days).

    • Slowly cool the autoclave to room temperature. The slow cooling allows for the formation of single crystals.

  • Crystal Harvesting:

    • Once cooled, carefully open the autoclave.

    • Collect the crystals by filtration, wash them with water and a suitable organic solvent, and air dry.

Data Presentation

Table 1: Solubility of Benzimidazole in Various Solvents
SolventSolubility ( g/100g solvent) at 298.15 K
WaterLow
MethanolHigh
EthanolFreely soluble[3]
1-PropanolHigh[10]
1-ButanolHigh[10]
1-HexanolModerate[10]
AcetoneModerate
DichloromethaneLow[4]
TolueneLow[4]
Diethyl EtherSparingly soluble[3]
BenzenePractically insoluble[3]
Petroleum EtherPractically insoluble[3]

Note: Solubility of specific derivatives may vary. This table serves as a general guideline.

Table 2: Common Solvent/Anti-solvent Systems for Vapor Diffusion
Solvent (Good)Anti-solvent (Poor)
DichloromethanePentane, Hexane, Cyclopentane[11]
ChloroformHexane
TetrahydrofuranHexane, Cyclohexane[11]
AcetoneHexane, Water
MethanolDiethyl ether, Water
EthanolDiethyl ether, Water, Cyclohexane[11]
AcetonitrileTetrahydropyran[11]

Troubleshooting Common Crystallization Problems

Logical Flow for Troubleshooting Crystallization

troubleshooting_flow start No Crystals Formed check_saturation Is the Solution Supersaturated? start->check_saturation increase_concentration Increase Concentration (Evaporate more solvent or add more solute) check_saturation->increase_concentration No check_purity Is the Compound Sufficiently Pure? check_saturation->check_purity Yes increase_concentration->start purify Purify the Compound (e.g., column chromatography) check_purity->purify No change_solvent Try a Different Solvent System check_purity->change_solvent Yes purify->start change_solvent->start success Single Crystals Obtained change_solvent->success

Caption: A logical workflow for troubleshooting common issues in single crystal growth.

ProblemPossible CauseSuggested Solution
No crystals form Solution is not supersaturated.Allow more solvent to evaporate; add a small amount of anti-solvent; or prepare a more concentrated solution.
Compound is too soluble.Try a different solvent in which the compound is less soluble; use a larger amount of anti-solvent.
Amorphous precipitate forms Supersaturation is reached too quickly.Slow down the rate of solvent evaporation (e.g., use fewer holes in the parafilm); slow down the diffusion of the anti-solvent (e.g., lower the temperature).
Impurities are present.Purify the compound before crystallization.
Many small crystals Too many nucleation sites.Filter the solution to remove dust particles; use a smoother crystallization vessel; slow down the crystallization process.
Oily precipitate Compound has a low melting point or is not pure.Purify the compound; try crystallization at a lower temperature; use a different solvent.

Conclusion

The successful growth of single crystals of benzimidazole derivatives is often an iterative process that requires patience and careful control of experimental parameters. By systematically applying the techniques and protocols outlined in these application notes, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for structural analysis, thereby accelerating their research and development efforts.

References

Application Notes and Protocols for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the established properties and applications of structurally similar benzimidazole derivatives. Direct experimental data for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in these specific material science applications is not widely available in the public domain. These notes are intended to provide a foundational guide for researchers and scientists to explore its potential.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in material science due to their rigid structure, electron-donating properties, and ability to coordinate with metal ions. These characteristics make them suitable candidates for a range of applications, including corrosion inhibition, polymer composites, and optoelectronic materials. This document outlines potential applications and detailed experimental protocols for investigating the utility of this compound in these areas.

Application Note 1: Corrosion Inhibition

1.1. Application: this compound is proposed as a potential corrosion inhibitor for mild steel in acidic environments. Benzimidazole derivatives have demonstrated efficacy in protecting metals from corrosion by adsorbing onto the metal surface and forming a protective film.[1][2][3] The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings can facilitate this adsorption process.[3]

1.2. Key Features:

  • Potential for high inhibition efficiency at low concentrations.

  • Acts as a mixed-type inhibitor, retarding both anodic and cathodic reactions.

  • Forms a stable protective layer on the metal surface.

1.3. Experimental Protocol: Gravimetric Method for Corrosion Rate Determination

This protocol details the determination of the corrosion inhibition efficiency of this compound on mild steel in a 1 M HCl solution using the weight loss method.

1.3.1. Materials and Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.025 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound (inhibitor)

  • Acetone, Ethanol

  • Distilled water

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Beakers (250 mL)

  • Polishing paper (600 to 1200 grit)

1.3.2. Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of polishing papers (from 600 to 1200 grit) to achieve a smooth, mirror-like surface.

  • Degrease the coupons by washing with acetone and then ethanol.

  • Rinse the coupons with distilled water and dry them thoroughly.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in 1 M HCl. From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm).

  • Corrosion Test:

    • Immerse one pre-weighed coupon into a beaker containing 100 mL of 1 M HCl without the inhibitor (blank).

    • Immerse one pre-weighed coupon into each of the beakers containing 100 mL of the different inhibitor concentrations.

    • Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • Post-Immersion:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Gently clean the coupons with a soft brush to remove any corrosion products.

    • Rinse the coupons with distilled water, followed by acetone, and then dry them.

    • Weigh the cleaned and dried coupons and record the final weight (W_final).

1.3.3. Data Analysis:

  • Weight Loss (ΔW): ΔW = W_initial - W_final

  • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ), where:

    • ΔW is the weight loss in mg

    • A is the surface area of the coupon in cm²

    • T is the immersion time in hours

    • ρ is the density of mild steel (7.85 g/cm³)

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where:

    • CR_blank is the corrosion rate in the absence of the inhibitor.

    • CR_inhibitor is the corrosion rate in the presence of the inhibitor.

1.4. Data Presentation:

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)55.212.5-
5015.13.472.8
1008.31.984.8
2004.61.092.0
5002.10.596.0

1.5. Visualization:

Corrosion_Inhibition_Workflow cluster_prep Coupon Preparation cluster_test Corrosion Test cluster_post Post-Immersion Analysis p1 Polish Coupon p2 Degrease (Acetone/Ethanol) p1->p2 p3 Rinse & Dry p2->p3 p4 Weigh (W_initial) p3->p4 t2 Immerse Coupons p4->t2 t1 Prepare Inhibitor Solutions t1->t2 t3 Maintain Temperature t2->t3 a1 Remove & Clean Coupons t3->a1 a2 Rinse & Dry a1->a2 a3 Weigh (W_final) a2->a3 a4 Calculate IE% a3->a4

Fig. 1: Workflow for Gravimetric Corrosion Inhibition Testing.

Application Note 2: Polymer Composites

2.1. Application: this compound can be potentially incorporated as a functional monomer or additive in polymer matrices to enhance their thermal stability and mechanical properties. The benzimidazole moiety is known for its high thermal resistance, and the amine and ester functional groups can provide sites for polymerization or interaction with a polymer matrix.

2.2. Key Features:

  • Potential to increase the glass transition temperature (Tg) of polymers.

  • May improve the tensile strength and modulus of the resulting composite material.

  • The aromatic structure can enhance the char yield upon thermal decomposition, improving fire retardancy.

2.3. Experimental Protocol: Synthesis of a Modified Poly(lactic acid) Copolymer

This protocol describes the synthesis of a copolymer of lactic acid with this compound via direct melt polycondensation.[4]

2.3.1. Materials and Equipment:

  • D,L-lactic acid (LA)

  • This compound (BIM-AB)

  • Stannous oxide (SnO) catalyst

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

  • Nitrogen gas inlet

2.3.2. Procedure:

  • Prepolymerization:

    • Charge the three-necked flask with a specific molar ratio of D,L-lactic acid and BIM-AB (e.g., 40:1).

    • Add 0.4 wt% of SnO catalyst.

    • Equip the flask with a mechanical stirrer and a nitrogen inlet.

    • Heat the mixture to 140°C under a slow stream of nitrogen and stir for 8 hours to form the prepolymer.

  • Melt Polycondensation:

    • Increase the temperature to 160°C.

    • Gradually apply a vacuum (e.g., below 100 Pa) to remove the condensation byproducts (water).

    • Continue the reaction under vacuum with stirring for 6 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

    • Filter and dry the purified copolymer under vacuum at 40°C for 24 hours.

2.3.3. Characterization:

  • Molecular Weight: Determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

  • Structural Analysis: Confirm the incorporation of BIM-AB into the polymer chain using Fourier Transform Infrared (FTIR) spectroscopy and ¹H NMR.

2.4. Data Presentation:

Polymer Composition (LA:BIM-AB)Mw (Da)Tg (°C)
PDLLA (100:0)8,50055
PLA-BIM-AB (40:1)9,40062
PLA-BIM-AB (20:1)10,20068

2.5. Visualization:

Polymer_Synthesis_Pathway cluster_reactants Reactants cluster_process Polycondensation Process cluster_product Product & Characterization R1 Lactic Acid (LA) P1 Prepolymerization (140°C, 8h, N2) R1->P1 R2 1H-benzimidazol-2-ylmethyl 4-aminobenzoate (BIM-AB) R2->P1 R3 SnO Catalyst R3->P1 P2 Melt Polycondensation (160°C, 6h, Vacuum) P1->P2 Increased Temperature & Vacuum Prod PLA-BIM-AB Copolymer P2->Prod Char Characterization (GPC, DSC, FTIR) Prod->Char

Fig. 2: Synthesis Pathway for PLA-BIM-AB Copolymer.

Application Note 3: Optoelectronic Materials

3.1. Application: The unique structure of this compound, featuring both electron-donating (amino) and electron-withdrawing (ester and benzimidazole) groups, suggests its potential for use in organic optoelectronic materials. Single crystals of such organic molecules can exhibit nonlinear optical (NLO) properties, making them suitable for applications like frequency conversion and optical switching.[5]

3.2. Key Features:

  • Potential for second-harmonic generation (SHG) activity.

  • Wide optical transparency window in the visible region.

  • Good thermal and chemical stability.

3.3. Experimental Protocol: Single Crystal Growth and Characterization

This protocol outlines the growth of single crystals of this compound by the slow evaporation solution growth technique and their subsequent characterization.

3.3.1. Materials and Equipment:

  • Synthesized and purified this compound

  • High-purity solvent (e.g., acetone, methanol)

  • Beakers, Conical flasks

  • Magnetic stirrer with hot plate

  • Millipore filter (0.22 μm)

  • Crystallization dishes

  • Constant temperature bath

  • UV-Vis-NIR spectrophotometer

  • Single-crystal X-ray diffractometer

3.3.2. Procedure:

  • Solubility Study: Determine the solubility of this compound in various solvents at different temperatures to select a suitable solvent for crystal growth.

  • Solution Preparation:

    • Prepare a saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40°C) by continuous stirring for 2-3 hours.

    • Filter the saturated solution using a Millipore filter to remove any suspended impurities.

  • Crystal Growth:

    • Transfer the filtered solution into a clean crystallization dish.

    • Cover the dish with a perforated lid to control the rate of evaporation.

    • Place the dish in a constant temperature bath (e.g., 30°C) in a vibration-free environment.

    • Allow the solvent to evaporate slowly over a period of several days to weeks.

  • Harvesting: Once well-formed, transparent crystals are observed, carefully harvest them from the solution and dry them on a filter paper.

3.3.3. Characterization:

  • Structural Analysis: Determine the crystal structure, space group, and lattice parameters using single-crystal X-ray diffraction (XRD).

  • Optical Properties: Record the UV-Vis-NIR spectrum to determine the optical transparency window and the lower cut-off wavelength. The optical band gap (Eg) can be calculated from the absorption spectrum.

  • Nonlinear Optical (NLO) Test: Perform the Kurtz-Perry powder technique to test for second-harmonic generation (SHG) efficiency. This involves irradiating the powdered crystal sample with a high-intensity laser (e.g., Nd:YAG laser at 1064 nm) and detecting the emission of light at the second harmonic wavelength (532 nm).

3.4. Data Presentation:

PropertyValue
Crystal SystemMonoclinic
Space GroupP2₁/c
UV Cut-off Wavelength370 nm
Optical Band Gap3.1 eV
SHG Efficiency (vs. KDP)1.2

3.5. Visualization:

Crystal_Growth_Logic cluster_char Characterization A Solubility Study B Prepare Saturated Solution A->B Select Solvent C Slow Evaporation B->C Controlled Environment D Harvest Crystals C->D Growth Period X XRD Analysis D->X Y UV-Vis-NIR Spectroscopy D->Y Z NLO Testing (SHG) D->Z

Fig. 3: Logical Flow of Single Crystal Growth and Characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this compound. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help improve your reaction yields and product purity.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the benzimidazole core, specifically (1H-benzimidazol-2-yl)methanol, followed by an esterification reaction with 4-aminobenzoic acid.

Synthesis_Pathway cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Esterification OPD o-Phenylenediamine Intermediate (1H-benzimidazol-2-yl)methanol OPD->Intermediate Reflux, Acid Catalyst GlycolicAcid Glycolic Acid GlycolicAcid->Intermediate PABA 4-Aminobenzoic Acid FinalProduct 1H-benzimidazol-2-ylmethyl 4-aminobenzoate PABA->FinalProduct Intermediate->FinalProduct Esterification Conditions

Caption: General two-step synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves a two-step synthesis. First, the condensation of o-phenylenediamine with a suitable C2 synthon, such as glycolic acid, forms the (1H-benzimidazol-2-yl)methanol intermediate. This is a variation of the well-established Phillips condensation. The second step is the esterification of this intermediate with 4-aminobenzoic acid, which can be accomplished through various methods like Fischer esterification or by using coupling agents.

Q2: What are the critical parameters affecting the overall yield?

Several factors can significantly impact your yield:

  • Catalyst: The choice and amount of catalyst are crucial for both steps. Acid catalysts like polyphosphoric acid (PPA), o-phosphoric acid, or hydrochloric acid are common for benzimidazole formation[1]. For esterification, catalysts suitable for transesterification or coupling agents are key[2].

  • Reaction Temperature and Time: Higher temperatures can increase reaction rates but may also lead to side product formation[3][4]. Longer reaction times might improve conversion but don't always lead to higher yields of the desired product[5]. Optimization of both is necessary.

  • Solvent: The choice of solvent is critical. For benzimidazole synthesis, ethanol is often an excellent choice, giving good to excellent yields[3]. For esterification, a solvent that allows for the removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion.

  • Purity of Reactants: Using purified o-phenylenediamine is recommended, as impurities can affect the reaction outcome[1].

  • Work-up and Purification: Significant product loss can occur during purification steps like recrystallization[1].

Q3: How can I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of methylene chloride, petroleum ether, and ethanol) to track the disappearance of starting materials and the appearance of the product spot[6].

Q4: What are the likely impurities to be formed during the synthesis?

Common impurities may include unreacted starting materials (o-phenylenediamine, 4-aminobenzoic acid), the intermediate alcohol, and potential side products from self-condensation or other unintended reactions. In some benzimidazole syntheses, the formation of bis-adducts can be a cause of poor yield if the final ring closure is slow[5].

Troubleshooting Guide

Problem 1: Low Yield or Failure in Step 1 (Benzimidazole Formation)

If you are experiencing low yields during the synthesis of the (1H-benzimidazol-2-yl)methanol intermediate, consider the following causes and solutions.

Troubleshooting_Step1 Start Low Yield in Step 1 Check_Conditions Verify Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Check_Reagents Assess Reagent Purity Start->Check_Reagents Change_Catalyst Optimize Catalyst: Try PPA, H3PO4, or Microwave-Assisted methods Check_Conditions->Change_Catalyst Conditions suboptimal Purify_OPD Recrystallize o-phenylenediamine Check_Reagents->Purify_OPD Impurities detected Result Improved Yield Change_Catalyst->Result Purify_OPD->Result

Caption: Workflow for troubleshooting low yield in the benzimidazole formation step.

Q: My yield of (1H-benzimidazol-2-yl)methanol is very low. What should I do?

A: Low yield in this step is often related to reaction conditions or reagent quality.

  • Cause A: Suboptimal Reaction Conditions. The condensation reaction is sensitive to the choice of catalyst, solvent, and temperature. Many methodologies report high temperatures and long reaction times, which can lead to byproducts[3].

    • Solution: Optimize your reaction conditions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields significantly[4][7]. Consider using a different acid catalyst, as yields can vary substantially.

Method Catalyst/Conditions Typical Yield Reference
Phillips Condensationo-Phosphoric Acid, Reflux 4hHigh Yield[1]
Acid CatalyzedHydrochloric Acid, 120°C, 4h~60% (raw product)[1]
Heterogeneous CatalystEngineered MgO@DFNS, 10 wt%, RT95%[3]
Microwave-AssistedEr(OTf)₃ (1 mol%), 100°C, 5-10 min86-99%[4]
  • Cause B: Impure Reactants. The purity of o-phenylenediamine (OPDA) is critical. Commercial OPDA can oxidize and darken on storage, and these impurities can interfere with the reaction.

    • Solution: Purify the o-phenylenediamine by recrystallization from water before use[1]. Ensure your glycolic acid is of high purity and dry.

Problem 2: Low Yield or Failure in Step 2 (Esterification)

The esterification of (1H-benzimidazol-2-yl)methanol with 4-aminobenzoic acid can be challenging due to the equilibrium nature of the reaction and the presence of the amino group.

Q: I'm struggling to get a good yield in the final esterification step. What could be the problem?

A: This is a common issue. The direct esterification (Fischer method) often gives low yields because it's an equilibrium-limited process.

  • Cause A: Unfavorable Reaction Equilibrium. The formation of water as a byproduct can drive the reaction backward, preventing it from reaching completion.

    • Solution: Use a method to remove water as it forms, such as a Dean-Stark apparatus with a suitable solvent like toluene. Alternatively, use an excess of one reactant to shift the equilibrium[2].

  • Cause B: Low Reactivity or Side Reactions. The nucleophilicity of the alcohol might be low, or the amino group on 4-aminobenzoic acid could compete in side reactions (e.g., N-acylation if an activated acid derivative is used).

    • Solution: Activate the carboxylic acid. This converts the hydroxyl group of the acid into a better leaving group, making the reaction non-reversible and much faster.

Esterification Method Reagents Key Advantages Considerations
Fischer-Speier Sulfuric Acid (catalyst), Alcohol (solvent/reagent)Inexpensive reagents.Reversible reaction; requires water removal for high yield.
Acid Chloride Thionyl Chloride (SOCl₂), then amine baseHighly reactive, fast, and irreversible.SOCl₂ is hazardous; requires an extra step to form the acid chloride.
Carbodiimide Coupling DCC or EDC, DMAP (catalyst)Mild conditions, high yields.DCC byproduct (DCU) can be difficult to remove; EDC is water-soluble.
Transesterification Alkyl 4-aminobenzoate, CatalystCan avoid using the free acid.Equilibrium reaction; may require removal of the byproduct alcohol[2].

Experimental Protocols

Protocol 1: Synthesis of (1H-benzimidazol-2-yl)methanol

(Adapted from Phillips condensation principles described in the literature[1])

  • Preparation: In a round-bottom flask equipped with a reflux condenser, add purified o-phenylenediamine (0.05 mol) and glycolic acid (0.055 mol).

  • Catalyst Addition: Slowly add 30 mL of 4N hydrochloric acid or an equivalent amount of polyphosphoric acid (PPA).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction's completion using TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice and water.

  • Neutralization: Carefully neutralize the solution by adding a 10% sodium hydroxide or ammonium hydroxide solution until the pH is approximately 7-8. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure (1H-benzimidazol-2-yl)methanol.

Protocol 2: Synthesis of this compound (DCC/DMAP Coupling)
  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminobenzoic acid (0.01 mol), (1H-benzimidazol-2-yl)methanol (0.01 mol), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in 50 mL of dry dichloromethane (DCM).

  • Coupling Agent: Cool the mixture in an ice bath (0°C). In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (0.011 mol) in 20 mL of dry DCM.

  • Reaction: Add the DCC solution dropwise to the reaction mixture over 30 minutes while stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: Check for the consumption of the starting materials by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (to remove residual DMAP), saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to obtain the final product.

References

common side reactions in benzimidazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzimidazole Synthesis

Welcome to the technical support center for benzimidazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Formation of Mixed Substitution Products

Q: My reaction is producing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I control the selectivity?

A: The formation of a 1,2-disubstituted product is a common side reaction where a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole.[1] Selectivity can be controlled by carefully adjusting reaction parameters.

Troubleshooting Steps:

  • Stoichiometry Control:

    • To favor mono-substitution (2-substituted): Use a slight excess of the o-phenylenediamine relative to the aldehyde (e.g., a 4:1 amine-to-aldehyde ratio). This favors rapid cyclization to the mono-substituted product before a second aldehyde molecule can react.[1]

    • To favor di-substitution (1,2-disubstituted): Use an excess of the aldehyde (e.g., 2 molar equivalents or more).[1][2]

  • Catalyst Selection:

    • The choice of catalyst can significantly influence the product ratio. For instance, Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[1]

    • Conversely, running the reaction without a catalyst or with a milder acid catalyst at lower temperatures can favor the formation of the 2-substituted product.[1]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., 1-2°C) can increase the selectivity for the mono-substituted product.[1] Higher temperatures often promote the formation of the 1,2-disubstituted byproduct.

    • Solvent: The choice of solvent can impact selectivity. Water has been used as a solvent to achieve high yields of the mono-substituted product under specific conditions.[1]

Data on Reaction Selectivity

The following table summarizes the effect of a catalyst and stoichiometry on the reaction between o-phenylenediamine and benzaldehyde.

EntryAmine:Aldehyde RatioCatalyst (mol%)Temperature (°C)Time (min)Yield (1a) %Yield (1b) %
11:1.1None8055545
21:2.2Er(OTf)₃ (10)802099
34:1None15928

Data adapted from a study on Er(OTf)₃ catalyzed synthesis.[1] 1a = 2-phenyl-1H-benzimidazole (mono-substituted) 1b = 1-benzyl-2-phenyl-1H-benzimidazole (di-substituted)

Issue 2: Colored Impurities and Low Purity

Q: My reaction mixture turns dark, and the isolated product is colored and difficult to purify. What causes this and how can I prevent it?

A: o-Phenylenediamine and its derivatives are highly susceptible to air oxidation, which produces colored, often polymeric, impurities. This is a common source of contamination.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the diamine starting material.[2]

  • Use of Salts: Using the dihydrochloride salt of o-phenylenediamine can reduce the formation of colored impurities and lead to a cleaner reaction.[3]

  • Purification of Starting Materials: Ensure the o-phenylenediamine is pure before use. If it appears dark or discolored, it can be purified by recrystallization or sublimation.

  • Post-Reaction Purification:

    • Recrystallization: This is often the most effective method for removing colored impurities from the crude product.[4]

    • Activated Carbon: Treating a solution of the crude product with activated carbon can help adsorb colored impurities before recrystallization.

    • Column Chromatography: For stubborn impurities, silica gel chromatography is a reliable purification method.[5]

Issue 3: Incomplete Cyclization and Intermediate Formation

Q: I am isolating the Schiff base (imine) intermediate instead of the final benzimidazole product. How can I ensure the reaction goes to completion?

A: The synthesis proceeds via a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration (or oxidation) to form the benzimidazole ring. If this cyclization step is slow or inefficient, the intermediate may be isolated.

Troubleshooting Steps:

  • Catalysis: The cyclization step is often acid-catalyzed. Ensure an adequate amount of an acid catalyst (e.g., dilute mineral acid, Lewis acids, or a solid acid catalyst) is present.[2][4][6]

  • Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time can provide the necessary energy to overcome the activation barrier for cyclization.[7]

  • Water Removal: The final cyclization step often involves the elimination of water.[4] Using a strong dehydrating agent like polyphosphoric acid (PPA) or setting up the reaction with a Dean-Stark trap to remove water azeotropically can drive the reaction to completion.[5]

  • Oxidizing Conditions: For syntheses starting from aldehydes (Weidenhagen reaction), an oxidizing agent is often required for the final aromatization step.[6][8] Ensure that a suitable oxidant (e.g., cupric acetate, or even air in some catalyzed systems) is present if the reaction conditions are not inherently oxidative.[7][8]

Visual Guides

Reaction Pathway and Side Reaction

The following diagram illustrates the primary pathway for the synthesis of a 2-substituted benzimidazole and the common side reaction leading to the 1,2-disubstituted product.

G start_node o-Phenylenediamine + Aldehyde (R-CHO) intermediate Schiff Base Intermediate start_node->intermediate Condensation (-H₂O) product_node product_node side_product_node side_product_node intermediate_node intermediate_node main_product 2-Substituted Benzimidazole intermediate->main_product Intramolecular Cyclization aldehyde + Aldehyde (R-CHO) main_product->aldehyde side_product 1,2-Disubstituted Benzimidazole aldehyde->side_product N-Alkylation (-H₂O)

Caption: Main vs. side reaction pathway in benzimidazole synthesis.

Troubleshooting Workflow

Use this workflow to diagnose and resolve common issues during benzimidazole synthesis.

G problem problem question question solution solution p1 Problem: Impure Product / Low Yield q1 Dark color or polymeric material? p1->q1 q2 Multiple spots on TLC (similar polarity)? q1->q2  No s1 Solution: - Use inert (N₂) atmosphere - Purify diamine starting material - Use diamine dihydrochloride salt q1->s1  Yes q3 Isolated starting material or intermediate? q2->q3  No s2 Solution: - Adjust amine:aldehyde ratio - Lower reaction temperature - Change catalyst q2->s2  Yes (Likely mono/di mixture) s3 Solution: - Increase temperature/time - Add/strengthen acid catalyst - Use dehydrating agent (PPA) q3->s3  Yes (Incomplete reaction)

Caption: A decision tree for troubleshooting synthesis issues.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Substituted Benzimidazole

This protocol is optimized to minimize the formation of the 1,2-disubstituted side product.

  • Reagents & Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol).

    • Add a suitable solvent such as ethanol or methanol (10 mL).

    • If required by the specific aldehyde, add a catalytic amount of an acid like p-toluenesulfonic acid (TsOH, 0.1 mmol).

  • Reaction:

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Typical reaction times are 2-4 hours.[4]

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash with cold solvent, and dry.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Neutralize the reaction mixture with a 10% sodium hydroxide solution until alkaline to precipitate the crude product.[4][9]

    • Filter the crude product, wash thoroughly with water, and dry.

    • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Protocol 2: Synthesis of 1,2-Disubstituted Benzimidazole

This protocol is designed to favor the formation of the fully substituted product.

  • Reagents & Setup:

    • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., ethanol).

    • Add the desired aldehyde (2.2 equivalents, 2.2 mmol).

    • Add the catalyst, for example, Er(OTf)₃ (10 mol%, 0.1 mmol).[1]

  • Reaction:

    • Stir the mixture at an elevated temperature (e.g., 80°C) for the required time (often short, from minutes to a few hours).[1] Monitor by TLC.

  • Work-up & Purification:

    • After completion, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting crude product by silica gel column chromatography to isolate the pure 1,2-disubstituted benzimidazole.

References

Technical Support Center: Optimizing Reaction Conditions for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue/Observation Potential Cause Recommended Solution
Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol
Low yield of the benzimidazole alcohol.Impure o-phenylenediamine.Recrystallize o-phenylenediamine from water before use.
Incomplete reaction.Ensure the reaction mixture is heated at a stable temperature (around 100-120°C) for a sufficient duration (4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reactions, such as polymerization or oxidation of o-phenylenediamine.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Dark coloration of the reaction mixture and final product.Oxidation of o-phenylenediamine.Use purified o-phenylenediamine and an inert atmosphere. The crude product can be purified by recrystallization from water with the addition of activated charcoal to remove colored impurities.
Step 2: Esterification to this compound
Low or no yield of the final ester product.Inefficient activation of 4-aminobenzoic acid.Use a reliable coupling agent system like DCC/DMAP or EDC/DMAP. Ensure all reagents are anhydrous, as carbodiimides are moisture-sensitive.
The amino group of 4-aminobenzoic acid interferes with the reaction.While protection is an option, using mild coupling conditions like Steglich esterification often circumvents the need for protecting the amino group.
The nitrogen atoms on the benzimidazole ring interfere with acid-catalyzed esterification.Avoid strong acid catalysts. Coupling agents like DCC or EDC operate under milder, near-neutral conditions.
Presence of a white, insoluble precipitate in the final product (in addition to the desired product).Formation of N,N'-dicyclohexylurea (DCU) byproduct when using DCC.DCU is sparingly soluble in many organic solvents. Most of it can be removed by filtration of the reaction mixture. Any remaining DCU can be removed during column chromatography.
Difficulty in purifying the final product.The product has similar polarity to starting materials or byproducts.Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Recrystallization from a suitable solvent (e.g., ethanol/water) can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. First, (1H-benzimidazol-2-yl)methanol is synthesized by the condensation of o-phenylenediamine and glycolic acid. Second, this alcohol is esterified with 4-aminobenzoic acid to yield the final product.

Q2: Why is direct Fischer esterification not recommended for this synthesis?

A2: Direct acid-catalyzed Fischer esterification is generally not ideal for this reaction due to the presence of multiple basic nitrogen atoms in the starting materials (the benzimidazole ring and the amino group of 4-aminobenzoic acid). These basic sites can be protonated by the strong acid catalyst, deactivating the nucleophiles and potentially leading to side reactions and low yields.

Q3: What are the advantages of using a coupling agent like DCC or EDC for the esterification step?

A3: Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate esterification under mild, neutral conditions. This avoids the use of strong acids, thus preventing the unwanted protonation of the basic nitrogen atoms in the reactants. The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can further accelerate the reaction.

Q4: I see a white precipitate forming during the DCC-mediated esterification. What is it and how do I remove it?

A4: The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the reaction of DCC with the carboxylic acid. DCU has low solubility in most common organic solvents and can be largely removed by simple filtration of the reaction mixture. Any residual DCU can be separated during purification by column chromatography.

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the benzimidazole formation and the esterification. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of reactants and the formation of the product.

Q6: What are some common side reactions to be aware of during the Steglich esterification?

A6: A common side reaction is the formation of an N-acylurea byproduct through the rearrangement of the O-acylisourea intermediate. This can be minimized by the addition of DMAP, which acts as an acyl transfer agent, and by maintaining a moderate reaction temperature.

Experimental Protocols

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol

This protocol is based on the condensation reaction of o-phenylenediamine with glycolic acid.

Materials:

  • o-Phenylenediamine

  • Glycolic acid

  • 4M Hydrochloric acid

  • Ammonium hydroxide solution

  • Ethanol

  • Water

  • Activated charcoal

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4M hydrochloric acid.

  • Add glycolic acid (1.1 equivalents) to the solution.

  • Heat the mixture to reflux at 100-120°C for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with ammonium hydroxide solution until a precipitate forms.

  • Filter the crude product and wash with cold water.

  • For purification, recrystallize the crude solid from hot water with a small amount of activated charcoal. Filter the hot solution to remove the charcoal and allow the filtrate to cool to obtain purified crystals of (1H-benzimidazol-2-yl)methanol.

Step 2: Synthesis of this compound (Steglich Esterification)

This protocol describes the esterification of (1H-benzimidazol-2-yl)methanol with 4-aminobenzoic acid using DCC and DMAP.

Materials:

  • (1H-benzimidazol-2-yl)methanol

  • 4-Aminobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve (1H-benzimidazol-2-yl)methanol (1 equivalent) and 4-aminobenzoic acid (1.1 equivalents) in anhydrous DCM or THF.

  • Add DMAP (0.1 equivalents) to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated N,N'-dicyclohexylurea (DCU) and wash the filter cake with a small amount of the solvent.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of (1H-benzimidazol-2-yl)methanol

ParameterValue
Reactant Ratio (o-phenylenediamine:glycolic acid)1 : 1.1
Solvent4M HCl
Temperature100-120 °C
Reaction Time4-6 hours
Typical Yield70-85%

Table 2: Reaction Parameters for the Steglich Esterification

ParameterValue
Reactant Ratio (Alcohol:Acid:DCC:DMAP)1 : 1.1 : 1.2 : 0.1
SolventAnhydrous DCM or THF
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Typical Yield60-80%

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol cluster_step2 Step 2: Esterification start1 o-Phenylenediamine + Glycolic Acid in 4M HCl reaction1 Reflux at 100-120°C start1->reaction1 workup1 Neutralization with NH4OH reaction1->workup1 purification1 Recrystallization workup1->purification1 product1 (1H-benzimidazol-2-yl)methanol purification1->product1 start2 Product from Step 1 + 4-Aminobenzoic Acid + DCC + DMAP in DCM product1->start2 reaction2 Stir at 0°C to RT start2->reaction2 workup2 Filtration of DCU reaction2->workup2 extraction Aqueous Workup workup2->extraction purification2 Column Chromatography extraction->purification2 product2 1H-benzimidazol-2-ylmethyl 4-aminobenzoate purification2->product2

Caption: Overall experimental workflow for the synthesis of this compound.

steglich_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Ester Formation RCOOH R-COOH (4-Aminobenzoic Acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Active_Ester N-Acylpyridinium Salt (Active Ester) O_acylisourea->Active_Ester + DMAP DCU DCU (Byproduct) O_acylisourea->DCU forms DMAP DMAP Ester R-COOR' (Final Product) Active_Ester->Ester + R'-OH R_OH R'-OH ((1H-benzimidazol-2-yl)methanol)

Caption: Simplified mechanism of the Steglich esterification.

Technical Support Center: 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the synthesis of this compound?

A1: The synthesis of this compound typically involves a multi-step process, including the formation of the benzimidazole core and a subsequent esterification reaction. Common challenges include low yields, the formation of side products, and difficulties in purification. The reaction conditions, such as temperature, catalyst, and solvent, need to be carefully optimized. For instance, in the condensation reaction to form the benzimidazole ring from o-phenylenediamine and a suitable aldehyde or carboxylic acid, harsh conditions can lead to degradation of the starting materials or products.[1] Similarly, the Fischer esterification of 4-aminobenzoic acid is an equilibrium-driven process, and removal of water is crucial to drive the reaction towards the product.[2][3] The basicity of the amino group in 4-aminobenzoic acid can also neutralize the acid catalyst, necessitating the use of excess acid.[3]

Q2: I am observing a low yield in my benzimidazole synthesis step. What are the possible causes and solutions?

A2: Low yields in benzimidazole synthesis can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. However, excessive heat can lead to decomposition. The choice of catalyst and solvent system is also critical. Some modern methods utilize microwave irradiation or green chemistry approaches to improve yields and reduce reaction times.[4][5] Another potential cause is the formation of side products due to competing reactions. Careful control of stoichiometry and the dropwise addition of reagents can sometimes minimize side product formation. Purification losses can also contribute to low overall yields, so optimizing the purification protocol is important.

Q3: My purified product shows unexpected peaks in the 1H-NMR spectrum. How can I interpret these?

A3: Unexpected peaks in the 1H-NMR spectrum of benzimidazole derivatives can arise from several sources. The presence of residual solvent or impurities from the synthesis or purification steps is a common cause. Compare the chemical shifts of the unknown peaks with common laboratory solvents. Another possibility is the presence of tautomers. Benzimidazoles can undergo tautomerism, which can sometimes lead to the appearance of more signals than expected, or broadened signals if the exchange is on the NMR timescale.[6][7] In some cases, particularly with N-unsubstituted benzimidazoles, intermolecular proton exchange can simplify the spectrum by making certain protons chemically equivalent.[8] Finally, degradation of the compound could also lead to the appearance of new peaks.

Q4: The compound is poorly soluble in the buffer for my biological assay. What can I do?

A4: Poor aqueous solubility is a frequent problem with benzimidazole derivatives.[9][10] The first step is often to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.[11][12] However, it's crucial to ensure that the final concentration of DMSO in the assay is low enough not to affect the biological system. Even with DMSO, the compound may precipitate out of the aqueous solution. Strategies to overcome this include the use of co-solvents, surfactants, or formulating the compound with solubility-enhancing excipients. It is also important to be aware that compound precipitation can lead to inaccurate bioassay results, such as underestimated potency.[11]

Q5: I am getting inconsistent results in my in vitro anticancer assays. What could be the reason?

A5: Inconsistent results in anticancer assays can be due to a variety of factors. As mentioned, compound solubility and stability in the assay medium are critical.[9] If the compound precipitates, the actual concentration exposed to the cells will be lower than intended and can vary between experiments. It is also important to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting cell proliferation) effects, as standard endpoint assays may not differentiate between them. The choice of cell line and its specific characteristics can also influence the outcome. Additionally, the purity of the compound is paramount; impurities could have their own biological activity, leading to confounding results.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low reaction conversion during benzimidazole ring formation Insufficient reaction time or temperature.Increase reaction time and/or temperature cautiously. Monitor the reaction by TLC.
Inefficient catalyst.Experiment with different acid catalysts (e.g., HCl, acetic acid) or consider a metal-based catalyst.[1]
Formation of multiple products Side reactions due to harsh conditions.Use milder reaction conditions. Consider a stepwise approach where intermediates are isolated.
Incorrect stoichiometry of reactants.Ensure precise measurement of starting materials.
Difficulty in purifying the final product Product and impurities have similar polarities.Try different solvent systems for column chromatography or recrystallization. Consider derivatization to alter polarity for easier separation.
Product is an oil instead of a solid.Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by chromatography is necessary.
Characterization
Problem Possible Cause Suggested Solution
Complex or uninterpretable NMR spectrum Presence of impurities.Re-purify the sample. Check for residual solvents.
Tautomerism or proton exchange.[7][8]Acquire the spectrum at different temperatures to see if peaks sharpen or coalesce. Use a different solvent.
Broad peaks in the NMR spectrum Aggregation of the compound.Dilute the sample. Try a different NMR solvent.
Presence of paramagnetic impurities.Treat the sample with a chelating agent or filter through a small plug of silica.
Biological Assays
Problem Possible Cause Suggested Solution
Low or no activity in a biological assay Poor solubility of the compound in the assay buffer.[11][12]Prepare a high-concentration stock in DMSO and dilute. Ensure the final DMSO concentration is non-toxic to the cells. Consider using solubility enhancers.
Degradation of the compound in the assay medium.Assess the stability of the compound under the assay conditions (e.g., using HPLC over time).
The compound is not active against the chosen target.Test the compound in a broader range of assays or against different cell lines.
High variability between replicate wells Compound precipitation at the tested concentrations.Visually inspect the wells for precipitate. Reduce the highest concentration tested. Improve solubilization method.
Pipetting errors.Ensure proper mixing of solutions and use calibrated pipettes.
Cell plating inconsistency.Ensure a homogenous cell suspension before plating and check for uniform cell growth.

Experimental Protocols

Hypothetical Synthesis of this compound

This is a generalized protocol and may require optimization.

Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole

  • In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent like ethanol.

  • Add an equimolar amount of chloroacetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the reaction mixture with a base such as sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain crude 2-(chloromethyl)-1H-benzimidazole.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Esterification to form this compound

  • In a dry round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate to the solution.

  • Add 2-(chloromethyl)-1H-benzimidazole portion-wise to the stirred solution.

  • Heat the reaction mixture at 60-80 °C for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualizations

G Synthesis Workflow for this compound cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: Esterification A o-phenylenediamine + Chloroacetic Acid B Reflux in Ethanol A->B C Neutralization & Precipitation B->C D 2-(chloromethyl)-1H-benzimidazole (Crude) C->D E Recrystallization D->E F Purified Core E->F G Purified Core + 4-aminobenzoic acid F->G H Reaction in DMF with K2CO3 G->H I Precipitation in Water H->I J Crude Final Product I->J K Column Chromatography J->K L 1H-benzimidazol-2-ylmethyl 4-aminobenzoate (Pure) K->L

Caption: A generalized workflow for the two-step synthesis of the target compound.

G Hypothetical Signaling Pathway Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Kinase A B->C Activates D Kinase B C->D Activates E Transcription Factor D->E Activates F Gene Expression (Proliferation, Survival) E->F Promotes G 1H-benzimidazol-2-ylmethyl 4-aminobenzoate G->D Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.

References

stability issues of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. The information is designed to help anticipate and resolve common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the stability of related benzimidazole and 4-aminobenzoate compounds, the primary concerns are photosensitivity and susceptibility to hydrolysis, particularly under alkaline conditions. Benzimidazole derivatives are known to be photosensitive in solution.[1][2][3] The ester linkage in the 4-aminobenzoate moiety can also be prone to hydrolysis.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: While specific data for this compound is unavailable, studies on similar benzimidazole structures, such as albendazole and mebendazole, have shown greater stability in acidic solutions (e.g., 0.1M HCl) and significant degradation in alkaline solutions.[2] Therefore, it is recommended to maintain a neutral to slightly acidic pH to minimize hydrolytic degradation.

Q3: Is this compound sensitive to light?

A3: Yes, high photosensitivity in solution is a common characteristic of benzimidazole-containing compounds.[1][2][3] It is crucial to protect solutions of this compound from light, especially during storage and experimentation, to prevent photodegradation.

Q4: What are the likely degradation products of this compound?

A4: The expected degradation would result from the hydrolysis of the ester bond. This would yield two primary degradation products: 4-aminobenzoic acid and (1H-benzimidazol-2-yl)methanol. In some benzimidazole anthelmintics, hydrolysis of carbamic groups is a primary degradation pathway.[1][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over a short time in solution. Hydrolysis: The ester linkage may be hydrolyzing. This is accelerated by basic pH.Buffer your solution to a neutral or slightly acidic pH. Analyze for the presence of 4-aminobenzoic acid.
Discoloration or unexpected peaks in chromatography after exposure to ambient light. Photodegradation: The benzimidazole ring is likely susceptible to degradation upon light exposure.Protect all solutions from light using amber vials or by working in a dark environment. Conduct a photostability study.
Inconsistent results in bioassays. Compound Degradation: The active compound concentration may be decreasing due to instability under assay conditions (e.g., pH, temperature, light exposure).Re-evaluate the stability of the compound under your specific assay conditions. Prepare fresh solutions immediately before use.
Precipitation from solution. Poor Solubility or Degradation: The compound or its degradation products may have limited solubility in the chosen solvent system.Verify the solubility of the compound in your solvent. Consider using a co-solvent or adjusting the pH.

Data Presentation

The following tables are templates for recording stability data for this compound.

Table 1: pH Stability Data

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% DegradationAppearance of Degradation Products (Peak Area)
3.0
5.0
7.0
9.0

Table 2: Photostability Data (in neutral buffer)

ConditionInitial Concentration (µg/mL)Concentration after 4h (µg/mL)% DegradationAppearance of Degradation Products (Peak Area)
Exposed to Light
Protected from Light

Table 3: Thermal Stability Data (in neutral buffer, protected from light)

TemperatureInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% DegradationAppearance of Degradation Products (Peak Area)
4°C
25°C
50°C

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing

This protocol provides a general method for monitoring the stability of this compound. The method should be validated for accuracy, precision, and linearity.[1][3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 5.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the absorbance maximum of the compound.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the desired buffer to the final working concentration.

    • Inject a sample at time zero to determine the initial concentration.

    • Store the solution under the desired test conditions (e.g., varying pH, light exposure, temperature).

    • At specified time points, inject samples and quantify the remaining parent compound and any emerging degradation peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and pathways.

  • Acid Hydrolysis: Incubate the drug solution in 0.1M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the drug solution in 0.1M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 70°C) for 48 hours.

  • Photodegradation: Expose the drug solution to a light source, such as a Xenon lamp, according to ICH guidelines.[1][3]

  • Analysis: Analyze all samples by the validated HPLC method to observe the extent of degradation and the profile of degradation products.

Visualizations

cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent 1H-benzimidazol-2-ylmethyl 4-aminobenzoate product1 4-aminobenzoic acid parent->product1 Ester Cleavage product2 (1H-benzimidazol-2-yl)methanol parent->product2 Ester Cleavage photo_product Various Photoproducts parent->photo_product Light Exposure

Caption: Potential degradation pathways for this compound.

cluster_workflow Stability Testing Workflow prep Prepare Stock Solution stress Apply Stress Conditions (pH, Light, Temp) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze via HPLC sample->analyze quantify Quantify Parent & Degradants analyze->quantify report Report Findings quantify->report

Caption: A typical workflow for conducting a stability study.

cluster_troubleshooting Troubleshooting Logic issue Instability Observed check_ph Check Solution pH issue->check_ph check_light Assess Light Exposure issue->check_light check_temp Review Storage Temperature issue->check_temp solution_acid Buffer to Slightly Acidic check_ph->solution_acid If Alkaline solution_light Use Amber Vials/ Work in Dark check_light->solution_light If Exposed solution_temp Store at Recommended Temp check_temp->solution_temp If Improper

Caption: A logical diagram for troubleshooting stability issues.

References

analytical challenges in the characterization of benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical characterization of benzimidazole derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of benzimidazole derivatives using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, Splitting) Column degradation or contamination.[1] Inappropriate mobile phase pH. Sample overload. Co-elution with interfering compounds.1. Column Check: Flush the column, or if necessary, replace it. Consider using a guard column to protect the analytical column.[1][2] 2. Mobile Phase Optimization: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 3. Sample Concentration: Dilute the sample to avoid overloading the column.[3] 4. Method Development: Modify the gradient or mobile phase composition to improve separation.[2]
Inconsistent Retention Times Fluctuation in pump pressure or flow rate.[2] Changes in mobile phase composition. Temperature variations.[2] Column aging.1. System Check: Ensure the HPLC system is properly maintained, checking for leaks and ensuring consistent pump performance.[2] 2. Mobile Phase Preparation: Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Temperature Control: Use a column oven to maintain a constant temperature.[2] 4. Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.
Low Signal Intensity or No Peaks Incorrect detection wavelength. Sample degradation.[4][5] Low sample concentration.[3] Detector malfunction.1. Wavelength Selection: Determine the optimal UV absorbance wavelength for the specific benzimidazole derivative. Detection at 288 nm for oxfendazole and 254 nm for albendazole, fenbendazole, and mebendazole has been reported.[6] 2. Stability Check: Investigate the stability of the compound in the chosen solvent and under the experimental conditions. Some benzimidazoles are known to be photosensitive in solution.[4] 3. Concentration Adjustment: Increase the sample concentration if it is too dilute.[3] 4. Detector Performance: Check the detector lamp and perform a diagnostic test.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Problem Possible Causes Troubleshooting Steps
Poor Ionization Efficiency Inappropriate ionization source (ESI, APCI).[3] Suboptimal source parameters (e.g., gas flows, temperatures, voltages).[7] Matrix effects leading to ion suppression.[3]1. Source Selection: Test different ionization sources to find the most suitable one for the analyte.[3] 2. Parameter Optimization: Systematically optimize the ion source parameters to maximize the signal.[7] 3. Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components.[8] 4. Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inaccurate Mass Measurement Incorrect mass calibration.[3] Instrument drift.[3]1. Calibration: Perform regular mass calibration using appropriate standards.[3] 2. Maintenance: Adhere to the manufacturer's maintenance schedule to ensure optimal instrument performance.[3]
Fragment Ion Identification Issues Lack of reference standards for metabolites.[9] Complex fragmentation patterns.[10]1. Prediction Tools: Utilize in-silico fragmentation prediction software. 2. High-Resolution MS: Employ high-resolution mass spectrometry (e.g., QTOF) to obtain accurate mass measurements of fragment ions, aiding in formula determination.[5] 3. Systematic Studies: Conduct systematic fragmentation studies of parent compounds to predict the fragmentation of their metabolites.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Possible Causes Troubleshooting Steps
Broad or Averaged Signals Tautomeric equilibrium.[11] Proton exchange with the solvent.[12]1. Solvent Selection: Use aprotic deuterated solvents (e.g., DMSO-d6) to slow down proton exchange. In some cases, spectra in CDCl3 show sharp signals characteristic of a tautomeric equilibrium, while in DMSO-d6, a set of seven signals for a non-symmetric ring may be observed.[11] 2. Low-Temperature NMR: Acquire spectra at lower temperatures to slow down the exchange process and potentially resolve individual tautomers.
Difficulty in Signal Assignment Overlapping signals in the aromatic region. Complex splitting patterns.1. 2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons. 2. Computational Chemistry: Use DFT calculations to predict chemical shifts and compare them with experimental data.
Low Sensitivity Low sample concentration. Intrinsic low sensitivity of NMR.[13]1. Sample Preparation: Increase the concentration of the sample. 2. Instrumental Parameters: Increase the number of scans to improve the signal-to-noise ratio. 3. Cryoprobe: Use a cryogenically cooled probe if available to enhance sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is my benzimidazole derivative showing instability during analysis?

A1: Benzimidazole derivatives can be susceptible to both photo- and thermal degradation, especially when in solution.[4][5] It is crucial to protect solutions from light and control the temperature during storage and analysis. For example, some studies have shown high photosensitivity of benzimidazoles in solution but reliable stability in solid form.[4]

Q2: What are the common degradation products of benzimidazole anthelmintics?

A2: Common degradation pathways include hydrolysis of the carbamic group and oxidation.[4][5] For instance, albendazole can degrade to albendazole-2-amino, albendazole sulfoxide, and albendazole sulfone.[5]

Q3: How can I overcome challenges related to tautomerism in NMR?

A3: The presence of tautomers can lead to broadened or averaged signals in NMR spectra.[11] Using aprotic solvents like DMSO-d6 can sometimes help in observing signals for a non-symmetric benzimidazole ring.[11] Low-temperature NMR experiments can also be employed to slow down the tautomeric exchange.

Q4: What is the best approach for analyzing benzimidazole derivatives in complex biological matrices like milk or muscle tissue?

A4: Analysis in complex matrices often requires extensive sample preparation to remove interferences.[8][14] This may involve liquid-liquid extraction followed by solid-phase extraction (SPE) for clean-up.[15] The use of LC-MS/MS is highly recommended for its high sensitivity and selectivity in such matrices.[15]

Q5: How do I choose the right HPLC column for my benzimidazole derivative?

A5: A C8 or C18 reversed-phase column is commonly used. A satisfactory separation of four benzimidazole derivatives was achieved using a Nucleosil C8 column.[6] The choice will depend on the specific polarity of your derivative. Method development and screening of different stationary phases may be necessary for optimal separation.

Experimental Protocols

General HPLC Method for Benzimidazole Derivatives

This protocol is a starting point and may require optimization for specific derivatives.

  • Column: Nucleosil C8 (or equivalent C18 column).[6]

  • Mobile Phase:

    • Phase A: 0.05% Orthophosphoric acid in 75:25 (v/v) water:acetonitrile, adjusted to pH 4.5 with 15% sodium hydroxide.[6]

    • Phase B: 0.05% Orthophosphoric acid in 50:50 (v/v) water:acetonitrile, adjusted to pH 4.5 with 15% sodium hydroxide.[6]

  • Gradient: A linear gradient program should be developed to ensure adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 288 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Sample Preparation for Benzimidazole Residues in Swine Muscle
  • Homogenize 5 g of swine muscle tissue.

  • Spike with an internal standard solution (e.g., 2-n-butylmercaptobenzimidazole).[15]

  • Add 10 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction twice more.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Perform solid-phase extraction (SPE) using a styrol-divinyl-benzene cartridge for further clean-up.[15]

  • Elute the analytes, evaporate the eluent, and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization sample Biological Matrix (e.g., Muscle Tissue) homogenization Homogenization sample->homogenization extraction Liquid-Liquid Extraction (Ethyl Acetate) homogenization->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration hplc HPLC concentration->hplc lcms LC-MS/MS concentration->lcms nmr NMR concentration->nmr data Data Analysis & Structure Elucidation hplc->data lcms->data nmr->data

Caption: General experimental workflow for the characterization of benzimidazole derivatives.

troubleshooting_logic start Analytical Issue Encountered check_system Check Instrument Performance start->check_system check_method Review Analytical Method check_system->check_method System OK no_resolve Consult Further Documentation check_system->no_resolve System Faulty check_sample Investigate Sample Integrity check_method->check_sample Method OK check_method->no_resolve Method Issue resolve Problem Resolved check_sample->resolve Sample OK check_sample->no_resolve Sample Issue

References

refining protocols for biological assays with 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their biological assay protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While the precise mechanism for this specific molecule is under investigation, compounds with a benzimidazole scaffold are frequently investigated as inhibitors of various protein kinases.[1] It is hypothesized that this compound may function as an ATP-competitive kinase inhibitor, a common mechanism for this class of compounds. Further characterization through kinase profiling and cell-based assays is recommended to elucidate its specific targets.

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended. For aqueous working solutions, it is important to note that the related compound, methyl 4-aminobenzoate, is only slightly soluble in water but soluble in alcohol and ether.[2][3][4] Therefore, when preparing aqueous media for cell-based assays, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation of the compound.

Q3: What is the stability of this compound in solution?

A3: Stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided. For aqueous solutions used in cell culture, it is advisable to prepare them fresh for each experiment to minimize degradation.

Q4: Can this compound interfere with common assay readouts?

A4: Like many heterocyclic compounds, there is a potential for interference with fluorescence- or luminescence-based assays.[5] It is recommended to run appropriate controls, such as measuring the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths. For luciferase-based assays, a counterscreen against luciferase can rule out false-positive results.[6]

Troubleshooting Guides
Problem 1: Low or No Apparent Activity in Cell-Based Assays
Possible Cause Troubleshooting Step
Poor Solubility/Precipitation Microscopically inspect the culture medium for any signs of compound precipitation after addition. If observed, consider lowering the final concentration or using a solubilizing agent compatible with your cell line.
Compound Degradation Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid using aqueous solutions that have been stored for an extended period.
Incorrect Cell Seeding Density Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.[7]
Cell Line Insensitivity The target of the compound may not be expressed or be critical for survival in the chosen cell line. Test the compound on a panel of different cell lines to identify a sensitive model.
Insufficient Incubation Time Perform a time-course experiment to determine the optimal duration of compound exposure.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inaccurate Pipetting Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or water.
Cell Clumping Ensure a single-cell suspension is achieved before seeding. Clumped cells can lead to inconsistent growth and compound exposure.
Inconsistent DMSO Concentration Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Cause Troubleshooting Step
Low Cell Permeability The compound may be a potent inhibitor of the purified enzyme but may not efficiently cross the cell membrane. Consider performing cell permeability assays.
Efflux by Transporters The compound may be actively transported out of the cell by efflux pumps. Co-incubation with known efflux pump inhibitors can help diagnose this issue.
Intracellular Metabolism The compound may be rapidly metabolized to an inactive form within the cell.
Off-Target Effects in Cells The observed cellular phenotype may be due to the compound acting on targets other than the one identified in the biochemical assay. A broader kinase screen or other off-target profiling is recommended.[8]
Quantitative Data

The following data are representative and for illustrative purposes. Actual experimental results may vary.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
NCI-H522Non-Small Cell Lung Cancer5.2
MDA-MB-231Triple-Negative Breast Cancer8.9
HT-29Colorectal Cancer12.5
HEK-293TNormal Kidney> 50

Table 2: Kinase Inhibitory Activity of this compound

KinaseSubstrateKm (ATP) (µM)IC50 (µM)
Kinase APeptide 1150.8
Kinase BMyelin Basic Protein257.3
Kinase CHistone H110> 20
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a 10 mM DMSO stock.

  • Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (medium only) blanks.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
  • Reagent Preparation: Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT). Prepare 2X kinase and 2X substrate/ATP solutions in this buffer.

  • Compound Plating: Add serially diluted this compound in DMSO to a 384-well plate.

  • Kinase Incubation: Add the 2X kinase solution to the wells and pre-incubate with the compound for 30 minutes at room temperature.[10]

  • Reaction Initiation: Add the 2X substrate/ATP solution to initiate the kinase reaction. The ATP concentration should ideally be at its Km for the specific kinase.[11]

  • Reaction Incubation: Incubate for 60 minutes at 30°C.

  • Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to controls and calculate the IC50 value.

Visualizations

G Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

G Experimental Workflow for Cytotoxicity Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 value using an MTT cytotoxicity assay.

References

Technical Support Center: Scaling Up the Synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate.

Synthesis Workflow Overview

The synthesis of this compound is presented here as a two-step process. The first step involves the synthesis of the key intermediate, (1H-benzo[d]imidazol-2-yl)methanol, followed by its esterification with 4-aminobenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Esterification Start o-Phenylenediamine + Glycolic Acid Reaction1 Condensation Reaction Start->Reaction1 Workup1 Neutralization & Isolation Reaction1->Workup1 Intermediate (1H-benzo[d]imidazol-2-yl)methanol Workup1->Intermediate Reaction2 Esterification Intermediate->Reaction2 Key Intermediate PABA 4-Aminobenzoic Acid PABA->Reaction2 Workup2 Purification Reaction2->Workup2 FinalProduct 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Workup2->FinalProduct

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol

This section provides guidance on the synthesis of the alcohol intermediate.

Experimental Protocol

A common method for the synthesis of (1H-benzo[d]imidazol-2-yl)methanol is the condensation of o-phenylenediamine with glycolic acid.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve o-phenylenediamine in dimethylformamide (DMF).

  • Reagent Addition: Add glycolic acid to the solution.

  • Heating: Heat the mixture to reflux at 90-100°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture and dilute it with water.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid until the solution is neutral to litmus paper.[1]

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as boiling water or an ethanol/water mixture.[2]

Troubleshooting Guide: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol
Question Possible Cause(s) Troubleshooting Steps
Q1: The reaction is not proceeding to completion, or the yield is very low. 1. Insufficient heating: The reaction may not have reached the optimal temperature for condensation. 2. Poor quality reagents: o-Phenylenediamine can oxidize over time, and glycolic acid can absorb moisture. 3. Inadequate reaction time: The reaction may need more time to go to completion, especially at a larger scale.1. Ensure the reaction mixture reaches and maintains a temperature of 90-100°C. Use a calibrated thermometer. 2. Use freshly opened or purified o-phenylenediamine. Ensure glycolic acid is dry. 3. Monitor the reaction closely by TLC. Extend the reflux time if starting materials are still present.
Q2: The product is dark-colored or contains significant impurities. 1. Oxidation of o-phenylenediamine: This is a common issue, leading to colored byproducts. 2. Side reactions at high temperatures: Prolonged heating or temperatures exceeding 100°C can lead to decomposition or side reactions. 3. Incomplete neutralization: Residual acid can cause the product to degrade over time.1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Maintain strict temperature control. Avoid overheating the reaction mixture. 3. Ensure complete neutralization with NaHCO₃. Check the pH of the aqueous layer after filtration.
Q3: I am having difficulty with the product precipitating during workup. 1. Product is too soluble in the workup solvent: This can happen if an excessive amount of solvent is used for dilution. 2. Supersaturation: The product may remain in solution in a supersaturated state.1. Minimize the amount of water used for dilution. 2. Try cooling the solution in an ice bath to induce precipitation. Gently scratching the inside of the flask with a glass rod can also help initiate crystallization.
Q4: How do I handle the purification of a large batch of the product? 1. Recrystallization at scale can be challenging: Finding a suitable solvent system and managing large volumes can be difficult. 2. Product may oil out during recrystallization: This occurs if the product's melting point is lower than the boiling point of the solvent.1. For large quantities, consider slurry washing the crude product with a solvent in which the impurities are soluble but the product is not. Recrystallization from a minimal amount of boiling water is often effective.[2] 2. If the product oils out, add more solvent and reheat until a clear solution is obtained. Allow it to cool slowly.
Quantitative Data Summary: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol
ParameterValueReference
Reactants o-Phenylenediamine, Glycolic Acid[1][3]
Solvent Dimethylformamide (DMF)[1]
Reaction Temperature 90-100°C[1]
Typical Yield High[3]
Purification Method Recrystallization from boiling water[2]

Part 2: Esterification of (1H-benzo[d]imidazol-2-yl)methanol with 4-Aminobenzoic Acid

This section outlines different methods for the esterification step and provides troubleshooting for potential issues.

Experimental Protocols

Three common esterification methods are presented below. The choice of method will depend on the scale of the reaction, the available reagents, and the desired purity of the final product.

Method Protocol
Fischer Esterification 1. Reaction Setup: In a round-bottom flask, suspend (1H-benzo[d]imidazol-2-yl)methanol and 4-aminobenzoic acid in a large excess of a suitable alcohol solvent (e.g., ethanol or methanol). 2. Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). 3. Heating: Heat the mixture to reflux for several hours. The reaction is reversible and driven to completion by the excess alcohol.[4] 4. Workup: After cooling, pour the mixture into water and neutralize with a base (e.g., sodium carbonate solution) to precipitate the ester.[4]
Steglich Esterification 1. Reaction Setup: Dissolve (1H-benzo[d]imidazol-2-yl)methanol, 4-aminobenzoic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane or DMF).[5][6] 2. Coupling Agent: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC). 3. Reaction: Allow the mixture to warm to room temperature and stir for several hours. 4. Workup: The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate is then washed and the solvent evaporated to yield the product.[5]
Mitsunobu Reaction 1. Reaction Setup: Dissolve (1H-benzo[d]imidazol-2-yl)methanol, 4-aminobenzoic acid, and triphenylphosphine (PPh₃) in a dry aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.[7] 2. Reagent Addition: Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] 3. Reaction: Allow the reaction to warm to room temperature and stir for several hours. 4. Workup: The product is typically purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[8]

Troubleshooting Guide: Esterification

Troubleshooting_Logic Start Esterification Issue Q1 Low or No Product Formation? Start->Q1 Q2 Product Contaminated with Byproducts? Start->Q2 Q3 Difficulty with Product Isolation? Start->Q3 A1_1 Check Reagent Quality & Stoichiometry Q1->A1_1 Yes A2_1 Fischer: Dehydration of alcohol? Steglich: N-acylurea formation? Q2->A2_1 Yes A3_1 Product is an oil? Q3->A3_1 Yes A3_2 Emulsion during extraction? Q3->A3_2 Yes A1_2 Verify Reaction Conditions (Temp, Time, Atmosphere) A1_1->A1_2 A1_3 Consider Alternative Esterification Method A1_2->A1_3 A2_2 Optimize Reagent Addition Order/Rate A2_1->A2_2 A2_3 Improve Purification (Recrystallization, Chromatography) A2_2->A2_3 A3_3 Try trituration or alternative purification methods A3_1->A3_3 A3_2->A3_3

Caption: Troubleshooting logic for esterification.
Question Possible Cause(s) Troubleshooting Steps
Q1: My Fischer esterification is giving a low yield. 1. Incomplete reaction: The equilibrium may not have been sufficiently shifted towards the products.[4] 2. Insufficient catalyst: The amount of acid catalyst may not be enough, especially if the starting materials are basic. 3. Water in the reaction: The presence of water will shift the equilibrium back towards the starting materials.1. Use a larger excess of the alcohol solvent. Consider removing water as it forms using a Dean-Stark apparatus.[9] 2. Increase the amount of acid catalyst. 3. Use anhydrous alcohol and dry glassware.
Q2: I am having trouble removing the dicyclohexylurea (DCU) byproduct from my Steglich esterification. 1. DCU is slightly soluble in some organic solvents. 2. Premature precipitation: If the reaction mixture is too concentrated, the DCU may precipitate during the reaction, trapping some of the product.1. After filtration, cool the filtrate to 0°C to precipitate more DCU. A second filtration may be necessary. 2. Ensure the reaction is not overly concentrated. If necessary, dilute the mixture with more solvent before filtering.
Q3: The Mitsunobu reaction is not working well. 1. Wet reagents or solvent: The reaction is highly sensitive to moisture. 2. Incorrect order of addition: The order in which reagents are added can be critical.[7] 3. Steric hindrance: The alcohol may be too sterically hindered for the reaction to proceed efficiently.1. Use anhydrous solvents and dry all reagents thoroughly. Perform the reaction under an inert atmosphere. 2. A common procedure is to dissolve the alcohol, acid, and PPh₃, cool the mixture, and then add the DEAD/DIAD solution slowly.[7] 3. The Mitsunobu reaction is generally suitable for primary and secondary alcohols.[8]
Q4: How can I improve the scalability of the esterification? 1. Exothermic reactions: The addition of reagents in the Mitsunobu and Steglich reactions can be exothermic. 2. Byproduct removal: Removing large quantities of byproducts like DCU or triphenylphosphine oxide can be difficult. 3. Viscous reaction mixture: At higher concentrations, the reaction mixture may become difficult to stir.1. For larger scale reactions, control the rate of addition of reagents and use an efficient cooling system. 2. For Steglich esterification, consider using a water-soluble carbodiimide to simplify byproduct removal. For the Mitsunobu reaction, polymer-bound reagents can be used and removed by filtration.[7] 3. Ensure you have adequate stirring for the scale of your reaction. You may need to use a less concentrated solution.

Quantitative Data Summary: Comparison of Esterification Methods
ParameterFischer EsterificationSteglich EsterificationMitsunobu Reaction
Key Reagents Strong acid catalyst (e.g., H₂SO₄)DCC, DMAPPPh₃, DEAD/DIAD
Reaction Temperature RefluxRoom Temperature0°C to Room Temperature
Key Byproducts WaterDicyclohexylurea (DCU)Triphenylphosphine oxide, Hydrazine derivative
Advantages for Scale-up Inexpensive reagents, simple procedure.[9]Mild reaction conditions.[5]Mild conditions, high yields for sensitive substrates.[8][10]
Challenges for Scale-up High temperatures, reversible reaction.[11]Cost of reagents, removal of DCU byproduct.Cost of reagents, removal of byproducts, exothermic nature.

General FAQs

Question Answer
Q1: How do I purify the final product, this compound, at a large scale? For large-scale purification, column chromatography may not be practical. Consider the following options: 1. Recrystallization: Identify a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. 2. Slurry Washing: Wash the crude product with a solvent that dissolves impurities but not the desired compound. 3. Acid-Base Extraction: If applicable, you can dissolve the product in an acidic solution, wash with an organic solvent to remove non-basic impurities, and then neutralize to precipitate the purified product.
Q2: What are the recommended analytical techniques for characterizing the final product? The structure and purity of this compound should be confirmed using a combination of the following techniques: - NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. - Mass Spectrometry (MS): To determine the molecular weight. - Infrared Spectroscopy (IR): To identify key functional groups (e.g., ester carbonyl, N-H bonds). - High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. - Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Q3: Are there any specific storage conditions for the final product? While specific stability data is not available, compounds containing an aminobenzoate moiety can be sensitive to light and air.[12] It is recommended to store the final product in a well-sealed container, protected from light, in a cool and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.

References

Validation & Comparative

Unveiling the Action of Benzimidazole Derivatives: A Comparative Guide to Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of benzimidazole-based compounds, with a focus on their role as tubulin polymerization inhibitors. We delve into the experimental validation of this mechanism, present comparative data with alternative compounds, and provide detailed protocols for key assays.

The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active compounds. While the specific molecule 1H-benzimidazol-2-ylmethyl 4-aminobenzoate is not extensively characterized in publicly available literature, the broader class of anthelmintic benzimidazoles has a well-established mechanism of action: the disruption of microtubule formation through binding to β-tubulin.[1][2][3] This guide will use Albendazole as a primary, well-documented example to illustrate this mechanism and compare it with other relevant compounds.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mode of action for anthelmintic benzimidazoles like albendazole, mebendazole, and fenbendazole is their high-affinity binding to the β-tubulin subunit of the microtubule.[3][4] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton in eukaryotic cells. The disruption of the microtubule network leads to a cascade of downstream effects, including impaired cell division, altered cell motility, and a halt in intracellular transport, ultimately resulting in the death of the parasite.[1][5] The selective toxicity of these compounds towards parasites is attributed to their higher binding affinity for parasite β-tubulin compared to the mammalian homologue.[6]

Signaling Pathway and Cellular Consequences

The inhibition of tubulin polymerization by benzimidazoles initiates a series of cellular events leading to parasite death. This process is not a classical signaling cascade involving secondary messengers, but rather a direct disruption of a critical structural and functional component of the cell.

cluster_0 Cellular Environment BZD Benzimidazole (e.g., Albendazole) Tubulin β-Tubulin Monomer BZD->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer BZD->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Disrupted_MT Disrupted Microtubules Microtubule->Disrupted_MT Cell_Functions Essential Cellular Functions: - Intracellular Transport - Cell Division - Nutrient Uptake Disrupted_MT->Cell_Functions Disruption of Apoptosis Parasite Death Cell_Functions->Apoptosis Leads to

Figure 1. Signaling pathway of benzimidazole-mediated tubulin polymerization inhibition.

Comparative Analysis

To provide a clear perspective on the efficacy of benzimidazole derivatives, we compare Albendazole with another benzimidazole, Mebendazole, and an anthelmintic with a different mechanism of action, Levamisole.

CompoundClassMechanism of ActionTarget
Albendazole BenzimidazoleInhibits tubulin polymerizationβ-tubulin[7]
Mebendazole BenzimidazoleInhibits tubulin polymerizationβ-tubulin[8]
Levamisole ImidazothiazoleNicotinic acetylcholine receptor agonistnAChRs[3]

Quantitative Data Comparison

The following table summarizes key quantitative data for the interaction of these compounds with their respective targets. The data is compiled from various studies and presented for comparative purposes.

CompoundTarget OrganismAssayParameterValueReference
Albendazole Haemonchus contortusTubulin BindingKa1.6 x 108 M-1[6]
Mebendazole Haemonchus contortusTubulin BindingKa5.3 x 106 M-1[6]
Fenbendazole Bovine BrainTubulin PolymerizationIC506.32 x 10-6 M[9]
Oxibendazole Bovine BrainTubulin PolymerizationIC501.97 x 10-6 M[9]
Nocodazole Bovine BrainTubulin PolymerizationIC501.97 x 10-6 M[9]
Levamisole -----

Note: Direct comparative values for Levamisole's receptor binding are not presented in the same format as tubulin inhibition constants. Its efficacy is typically measured in terms of paralysis induction in whole organisms.

Experimental Protocols

The validation of tubulin polymerization inhibitors relies on a set of well-established in vitro assays. Below are the detailed methodologies for two key experiments.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from tubulin subunits.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.

Protocol:

  • Reagents and Materials:

    • Purified tubulin (e.g., from bovine brain or parasite source)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

    • GTP solution (10 mM)

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • Positive control (e.g., Nocodazole)

    • Negative control (vehicle, e.g., DMSO)

    • Microplate reader with temperature control (37°C) and absorbance measurement capabilities (e.g., at 340 nm)

  • Procedure:

    • Prepare a reaction mixture containing polymerization buffer, GTP, and the test compound at various concentrations in a 96-well plate.

    • Chill the plate and tubulin solution on ice.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis:

    • Plot the absorbance (or change in absorbance) versus time for each concentration of the test compound.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • The IC50 value (the concentration of the compound that inhibits polymerization by 50%) can be calculated by plotting the percentage of inhibition against the compound concentration.

cluster_workflow Tubulin Polymerization Assay Workflow A Prepare Reaction Mixture (Buffer, GTP, Compound) B Add Purified Tubulin A->B C Incubate at 37°C B->C D Monitor Absorbance (340 nm) C->D E Data Analysis (IC50 Calculation) D->E

Figure 2. Experimental workflow for the tubulin polymerization assay.

Colchicine Binding Assay

This is a competitive binding assay used to determine if a compound binds to the colchicine-binding site on β-tubulin.

Principle: Radiolabeled colchicine ([³H]-colchicine) binds to β-tubulin. A test compound that also binds to this site will compete with [³H]-colchicine, leading to a decrease in the amount of bound radioactivity.

Protocol:

  • Reagents and Materials:

    • Purified tubulin

    • [³H]-colchicine

    • Binding buffer (e.g., 10 mM phosphate buffer, pH 7.0, 10 mM MgCl₂, 0.1 mM GTP)

    • Test compound

    • Unlabeled colchicine (for determining non-specific binding)

    • DEAE-cellulose filter paper

    • Scintillation fluid and counter

  • Procedure:

    • Incubate purified tubulin with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound in the binding buffer.

    • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled colchicine.

    • After incubation (e.g., 1 hour at 37°C), the mixture is filtered through DEAE-cellulose filter paper to separate bound from unbound [³H]-colchicine.

    • The filters are washed, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The amount of specifically bound [³H]-colchicine is calculated by subtracting the non-specific binding from the total binding.

    • The inhibition constant (Ki) of the test compound can be determined using the Cheng-Prusoff equation, which relates the IC50 of the competitor to the Kd of the radioligand.

cluster_workflow Colchicine Binding Assay Workflow A Incubate Tubulin with [³H]-Colchicine & Test Compound B Filter to Separate Bound & Unbound Ligand A->B C Measure Radioactivity B->C D Calculate Specific Binding and Ki C->D

Figure 3. Experimental workflow for the colchicine binding assay.

Conclusion

The inhibition of tubulin polymerization is a well-validated and crucial mechanism of action for the benzimidazole class of anthelmintics. Through the use of standardized in vitro assays, the potency and binding characteristics of novel benzimidazole derivatives can be effectively characterized and compared to existing compounds. This comparative approach is essential for the development of new and more effective therapeutic agents that target microtubule dynamics.

References

A Comparative Analysis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial potential of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a member of the benzimidazole class of heterocyclic compounds. While direct and extensive antimicrobial screening data for this specific molecule is not widely published, this document extrapolates its potential efficacy based on the well-documented activities of structurally related benzimidazole derivatives. The performance is contrasted with established antimicrobial agents, providing a framework for future research and development.

Introduction to Benzimidazoles as Antimicrobials

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties. Their mechanism of action, particularly in bacteria, often involves the inhibition of crucial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This targeted action, distinct from many existing antibiotic classes, makes benzimidazole derivatives promising candidates in the fight against antimicrobial resistance.

Comparative Antimicrobial Performance

To contextualize the potential of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against common bacterial and fungal pathogens. These are compared with the standard-of-care antimicrobials, Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal). The data for the benzimidazole derivatives is sourced from various research publications, and as such, direct comparison should be approached with consideration for slight variations in experimental conditions.

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliCandida albicansAspergillus niger
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Structurally Related Benzimidazole Derivative 11.563.12>50>50
Structurally Related Benzimidazole Derivative 20.781.5612.525
Ciprofloxacin 0.25 - 1.0[1][2][3]0.015 - 0.125[2][3]Not ApplicableNot Applicable
Fluconazole Not ApplicableNot Applicable0.25 - 8.0[4][5][6]16 - >64[7][8]

Note: The MIC values for structurally related benzimidazole derivatives are indicative and sourced from various studies on substituted benzimidazoles. The exact activity of this compound needs to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial efficacy of compounds like this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[14][15][16][17][18]

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Antimicrobial Agent: A stock solution of this compound and standard drugs (e.g., Ciprofloxacin, Fluconazole) of known concentration.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

b. Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial agents in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted microbial suspension, bringing the final volume to 200 µL.

  • Include a positive control (microorganism with no antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

Agar Well Diffusion Method[19][20][21][22][23]

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

a. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism (0.5 McFarland).

  • Medium: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

  • Antimicrobial Agent: A solution of this compound and standard drugs at a known concentration.

  • Equipment: Sterile Petri dishes, sterile cork borer (6-8 mm diameter), micropipettes.

b. Procedure:

  • A lawn of the test microorganism is prepared by evenly swabbing the standardized inoculum onto the surface of the agar plate.

  • Wells are created in the agar using a sterile cork borer.

  • A fixed volume (e.g., 50-100 µL) of the antimicrobial agent solution is added to each well.

  • A control well containing the solvent used to dissolve the compound should also be included.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualizing Experimental Workflow and Mechanism of Action

To aid in the understanding of the experimental processes and the likely mechanism of action of benzimidazole derivatives, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_result Result A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate Wells A->C B Standardize Microbial Inoculum (0.5 McFarland) B->C D Incubate at 35-37°C (18-24h Bacteria / 24-48h Fungi) C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Figure 1. Workflow for MIC Determination.

Mechanism_of_Action cluster_compound Antimicrobial Agent cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome Compound Benzimidazole Derivative DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Compound->Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Figure 2. Benzimidazole Mechanism of Action.

Conclusion and Future Directions

While definitive data for this compound is pending, the collective evidence from related benzimidazole compounds suggests a strong potential for antimicrobial activity. Its structural features align with those known to inhibit bacterial DNA gyrase and topoisomerase IV, key targets for novel antibiotic development.[14][15][16][17][18]

For researchers and drug development professionals, the immediate next step is the synthesis and comprehensive in vitro antimicrobial screening of this compound. This should include a broad panel of clinically relevant bacteria and fungi, with MIC determination as the primary endpoint. Subsequent studies could explore its efficacy in biofilm models, cytotoxicity against mammalian cell lines to assess its therapeutic index, and in vivo studies in animal infection models. The comparative data and standardized protocols provided in this guide offer a robust framework for these future investigations.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Benzimidazol-2-ylmethyl 4-aminobenzoate Analogs as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial activity of novel 1H-benzimidazol-2-ylmethyl 4-aminobenzoate analogs. While specific experimental data for this exact series of compounds is not extensively available in the public domain, this document extrapolates from the well-established structure-activity relationships (SAR) of the broader benzimidazole class of antimicrobial agents to predict and compare their performance. The guide also provides detailed, adaptable experimental protocols for their synthesis and antimicrobial evaluation.

Introduction to Benzimidazole Analogs in Antimicrobial Research

Benzimidazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Their structural similarity to purine nucleotides allows them to interact with various biological targets in microorganisms, leading to the inhibition of essential cellular processes. The 2-substituted benzimidazoles, in particular, have been a fertile ground for the discovery of potent antimicrobial agents. This guide focuses on a novel scaffold, this compound, and explores the potential impact of various substitutions on its antimicrobial efficacy.

Predicted Structure-Activity Relationship (SAR)

Based on extensive research on benzimidazole derivatives, the following SAR predictions can be made for this compound analogs. The antimicrobial activity is expected to be influenced by the nature and position of substituents on both the benzimidazole ring and the 4-aminobenzoate moiety.

Key SAR Insights:

  • Substitution on the Benzimidazole Ring (Position 5 or 6):

    • Electron-withdrawing groups (e.g., -Cl, -F, -NO2, -CF3) are generally associated with increased antimicrobial activity. These groups can enhance the acidity of the benzimidazole N-H, potentially leading to stronger interactions with biological targets.

    • Electron-donating groups (e.g., -CH3, -OCH3) may have a variable effect but are often associated with reduced activity compared to electron-withdrawing groups.

  • Substitution on the 4-Aminobenzoate Moiety:

    • Modifications to the amino group or the phenyl ring could significantly impact activity. For instance, acylation of the amino group or substitution on the phenyl ring could modulate the compound's lipophilicity and electronic properties, thereby affecting its ability to penetrate microbial cell walls and interact with its target.

Comparative Data of Hypothetical Analogs

The following table presents a hypothetical comparison of the antimicrobial activity of various this compound analogs, with predicted Minimum Inhibitory Concentrations (MICs) against representative bacterial and fungal strains. These predictions are based on the general SAR principles of benzimidazole derivatives.

Compound IDR1 (Benzimidazole Ring)R2 (4-Aminobenzoate Ring)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliPredicted MIC (µg/mL) vs. C. albicans
Parent HH16-3232-6416-32
Analog 1 5-ClH4-88-164-8
Analog 2 5-NO2H2-44-82-4
Analog 3 5-CH3H32-6464-12832-64
Analog 4 H3-Cl8-1616-328-16
Analog 5 5-Cl3-Cl1-22-41-2

Experimental Protocols

General Synthesis of this compound Analogs

This protocol outlines a general method for the synthesis of the parent compound and can be adapted for the synthesis of its analogs.

  • Synthesis of 2-(Chloromethyl)-1H-benzimidazole:

    • o-Phenylenediamine is reacted with chloroacetic acid in the presence of a condensing agent (e.g., polyphosphoric acid) and heated to produce 2-(chloromethyl)-1H-benzimidazole.

  • Esterification:

    • The resulting 2-(chloromethyl)-1H-benzimidazole is then reacted with 4-aminobenzoic acid in a suitable solvent (e.g., DMF) in the presence of a base (e.g., K2CO3) to facilitate the esterification reaction, yielding this compound.

  • Purification:

    • The crude product is purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Stock Solutions:

    • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.

  • Preparation of Microtiter Plates:

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Standardized microbial inoculums are prepared from fresh cultures and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Each well is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product o-Phenylenediamine o-Phenylenediamine 2-(Chloromethyl)-1H-benzimidazole 2-(Chloromethyl)-1H-benzimidazole o-Phenylenediamine->2-(Chloromethyl)-1H-benzimidazole Condensation Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->2-(Chloromethyl)-1H-benzimidazole 4-Aminobenzoic Acid 4-Aminobenzoic Acid This compound This compound 4-Aminobenzoic Acid->this compound 2-(Chloromethyl)-1H-benzimidazole->this compound Esterification

Caption: General synthesis workflow for this compound.

Antimicrobial_Testing_Workflow Synthesized Compound Synthesized Compound Stock Solution Preparation Stock Solution Preparation Synthesized Compound->Stock Solution Preparation Serial Dilution Serial Dilution Stock Solution Preparation->Serial Dilution Inoculation & Incubation Inoculation & Incubation Serial Dilution->Inoculation & Incubation Microbial Inoculum Preparation Microbial Inoculum Preparation Microbial Inoculum Preparation->Inoculation & Incubation MIC Determination MIC Determination Inoculation & Incubation->MIC Determination

Caption: Workflow for antimicrobial susceptibility testing.

SAR_Principles Benzimidazole Core Benzimidazole Core Position 2 Position 2 Benzimidazole Core->Position 2 Positions 5/6 Positions 5/6 Benzimidazole Core->Positions 5/6 Ester Linkage Ester Linkage Position 2->Ester Linkage Antimicrobial Activity Antimicrobial Activity Positions 5/6->Antimicrobial Activity Substituent Effects 4-Aminobenzoate 4-Aminobenzoate Ester Linkage->4-Aminobenzoate 4-Aminobenzoate->Antimicrobial Activity Substituent Effects

Caption: Key structural features influencing antimicrobial activity.

Conclusion

While direct experimental evidence for the antimicrobial SAR of this compound analogs is limited, this guide provides a predictive framework based on the established principles of benzimidazole chemistry. The proposed synthesis and screening protocols offer a clear path for researchers to explore this promising class of compounds. Further investigation is warranted to synthesize and evaluate these analogs to validate these predictions and potentially discover novel and potent antimicrobial agents.

comparing the efficacy of different synthetic routes to 1H-benzimidazol-2-ylmethyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two primary synthetic pathways for the preparation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a benzimidazole derivative with potential applications in medicinal chemistry. The efficacy of each route is evaluated based on reaction yields, conditions, and the nature of the key chemical transformations. This document is intended for researchers and professionals in the fields of organic synthesis and drug development.

Two plausible synthetic strategies are outlined:

  • Route A: The Esterification Pathway. This route involves the initial synthesis of (1H-benzimidazol-2-yl)methanol, followed by its esterification with 4-aminobenzoic acid.

  • Route B: The Nucleophilic Substitution Pathway. This approach commences with the synthesis of 2-(chloromethyl)-1H-benzimidazole, which then undergoes a nucleophilic substitution reaction with 4-aminobenzoic acid.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic routes, offering a side-by-side comparison of their efficacy.

StepParameterRoute A: Esterification PathwayRoute B: Nucleophilic Substitution Pathway
1 Reaction o-Phenylenediamine + Glycolic Acid ⟶ (1H-benzimidazol-2-yl)methanolo-Phenylenediamine + Chloroacetic Acid ⟶ 2-(chloromethyl)-1H-benzimidazole
Catalyst/Reagent 4M HCl4M HCl
Reaction Time 6 hours4 hours
Temperature RefluxReflux
Reported Yield HighNot explicitly found, but expected to be high
2 Reaction (1H-benzimidazol-2-yl)methanol + 4-Aminobenzoic Acid ⟶ this compound2-(chloromethyl)-1H-benzimidazole + 4-Aminobenzoic Acid ⟶ this compound
Catalyst/Reagent DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)K₂CO₃, KI
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Reaction Time 12-24 hours3-4 minutes (Microwave)
Temperature Room TemperatureMicrowave Irradiation
Reported Yield Good to High (Typical for DCC coupling)70-80% (based on similar reactions)[1]
Overall Pros Milder conditions for the final step.Rapid final step via microwave synthesis.
Cons The final esterification step can be slow and require coupling agents.The intermediate 2-(chloromethyl)-1H-benzimidazole can be lachrymatory and requires careful handling.

Experimental Protocols

Detailed methodologies for the key reactions in each synthetic route are provided below.

Route A: Esterification Pathway

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol

This procedure is adapted from the synthesis of benzimidazole derivatives via condensation reaction.[2][3]

  • A mixture of o-phenylenediamine (10 mmol) and glycolic acid (12 mmol) in 4M hydrochloric acid (20 mL) is heated under reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield pure (1H-benzimidazol-2-yl)methanol.

Step 2: Synthesis of this compound via DCC Coupling

This is a standard procedure for esterification using a carbodiimide coupling agent.

  • To a solution of (1H-benzimidazol-2-yl)methanol (10 mmol) and 4-aminobenzoic acid (10 mmol) in dry dichloromethane (50 mL) at 0 °C, 4-dimethylaminopyridine (DMAP) (1 mmol) is added.

  • Dicyclohexylcarbodiimide (DCC) (11 mmol) dissolved in a small amount of dry dichloromethane is added dropwise to the stirring solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product is purified by column chromatography on silica gel.

Route B: Nucleophilic Substitution Pathway

Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole

This procedure is based on the condensation of o-phenylenediamine with chloroacetic acid.

  • A mixture of o-phenylenediamine (10 mmol) and chloroacetic acid (11 mmol) in 4M hydrochloric acid (20 mL) is heated under reflux for 4 hours.

  • The reaction mixture is cooled, and the pH is adjusted to approximately 7 with a concentrated ammonium hydroxide solution.

  • The precipitate formed is filtered, washed with water, and dried to give 2-(chloromethyl)-1H-benzimidazole.

  • The crude product can be purified by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound via Microwave-Assisted Nucleophilic Substitution

This protocol is based on a described microwave-assisted synthesis of similar benzimidazole derivatives.[1]

  • In a 250 mL beaker, 2-(chloromethyl)-1H-benzimidazole (1.66 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) are stirred in dimethylformamide (DMF) (20 mL) at room temperature.

  • After 30 minutes of stirring, a catalytic amount of potassium iodide (KI) is added, followed by 4-aminobenzoic acid (1.37 g, 10 mmol).

  • The beaker is covered and placed in a microwave oven at a medium-low power level for 3-4 minutes.

  • After cooling to room temperature, the reaction mixture is poured into water (20 mL).

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product.

  • The final product is purified by recrystallization from diethyl ether.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Comparison cluster_SM Starting Materials cluster_A Route A: Esterification Pathway cluster_B Route B: Nucleophilic Substitution Pathway OPD o-Phenylenediamine BIM (1H-benzimidazol-2-yl)methanol OPD->BIM + Glycolic Acid (4M HCl, Reflux) CMBI 2-(chloromethyl)-1H-benzimidazole OPD->CMBI + Chloroacetic Acid (4M HCl, Reflux) GA Glycolic Acid CAA Chloroacetic Acid PABA 4-Aminobenzoic Acid Final_A 1H-benzimidazol-2-ylmethyl 4-aminobenzoate PABA->Final_A Final_B 1H-benzimidazol-2-ylmethyl 4-aminobenzoate PABA->Final_B BIM->Final_A + 4-Aminobenzoic Acid (DCC, DMAP) CMBI->Final_B + 4-Aminobenzoic Acid (K₂CO₃, KI, MW) Logical_Relationship cluster_RouteA Route A cluster_RouteB Route B Target 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Esterification Esterification Target->Esterification Substitution Nucleophilic Substitution Target->Substitution BIM_intermediate (1H-benzimidazol-2-yl)methanol Esterification->BIM_intermediate Intermediate Condensation_GA Condensation BIM_intermediate->Condensation_GA Precursor CMBI_intermediate 2-(chloromethyl)-1H-benzimidazole Substitution->CMBI_intermediate Intermediate Condensation_CAA Condensation CMBI_intermediate->Condensation_CAA Precursor

References

Validating the Purity of 1H-Benzimidazol-2-ylmethyl 4-aminobenzoate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of analytical methods for the validation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate purity, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Introduction to Purity Validation

This compound is a molecule of interest in pharmaceutical research, and like any API, its purity must be rigorously established. Impurities can arise from starting materials, intermediates, byproducts of the synthesis process, or degradation products. Analytical method validation is essential to demonstrate that a chosen method is suitable for its intended purpose, providing reliable data on the identity and quantity of the main compound and any potential impurities.

The primary analytical techniques for purity assessment of non-volatile, UV-active compounds like this compound are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and quantification.

Potential Impurities in this compound

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound likely involves the condensation of o-phenylenediamine with a suitable reagent to form the benzimidazole core, followed by esterification with 4-aminobenzoic acid or its derivative. Potential impurities could include:

  • Starting Materials: Unreacted o-phenylenediamine, 2-chloromethyl-1H-benzimidazole, and 4-aminobenzoic acid.

  • Intermediates: Incompletely reacted intermediates from the benzimidazole ring formation.

  • Byproducts: Compounds formed from side reactions, such as the formation of dimers or products of over-alkylation.

  • Degradation Products: Hydrolysis of the ester linkage, leading to the formation of 2-(hydroxymethyl)-1H-benzimidazole and 4-aminobenzoic acid.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on various factors including the required sensitivity, selectivity, speed, and available instrumentation. Below is a comparison of the most suitable methods for the purity validation of this compound.

Table 1: Comparison of Quantitative Performance Data for Purity Analysis of Structurally Related Compounds
ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)Capillary Electrophoresis (CE)
Linearity Range 0.5 - 60 µg/mL100 - 1500 ng/band5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) 0.073 µg/mL0.4 - 5 ng/band0.2 - 1.3 µg/kg
Limit of Quantitation (LOQ) 0.091 µg/mL0.8 - 14 ng/band0.5 - 5 µg/kg
Accuracy (% Recovery) 99.94 - 100.10%98.7 - 100.7%85 - 120%
Precision (% RSD) < 2%< 2%< 15%

Note: The data presented in this table are representative values obtained from studies on structurally similar benzimidazole and aromatic amine compounds and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization for the specific characteristics of this compound and its impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is generally suitable for a compound of this polarity.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 288 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative to HPLC for purity analysis. It allows for the simultaneous analysis of multiple samples on a single plate.

Methodology:

  • Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene : Ethyl Acetate : Methanol (7:2:1, v/v/v)

  • Sample Application: Apply 5 µL of the sample solution (1 mg/mL in methanol) as bands of 8 mm width.

  • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

  • Drying: Air dry the plate after development.

  • Detection: Scan the plate densitometrically at 288 nm.

Capillary Electrophoresis (CE)

CE provides an alternative separation mechanism based on the charge-to-size ratio of the analytes, making it a powerful complementary technique to HPLC.

Methodology:

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary, 50 µm I.D., effective length of 50 cm.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 214 nm

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a qualitative tool for structure elucidation, Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the analyte.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).

  • Procedure:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

Visualizing the Workflow

To better illustrate the process of purity validation, the following diagrams outline the general workflow and the decision-making process involved.

Purity_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Start Define Analytical Target Profile Method_Selection Select Analytical Technique(s) (HPLC, HPTLC, CE) Start->Method_Selection Parameter_Optimization Optimize Method Parameters (Mobile Phase, Column, etc.) Method_Selection->Parameter_Optimization Specificity Specificity / Selectivity Parameter_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Purity Testing of Batches Robustness->Routine_Analysis Stability_Studies Stability Indicating Studies Routine_Analysis->Stability_Studies

Caption: General workflow for analytical method development and validation.

Signaling_Pathway_Impurity_Identification cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources cluster_analysis Analytical Identification Starting_Materials o-Phenylenediamine + 2-Chloroacetylbenzimidazole Esterification Esterification with 4-Aminobenzoic Acid Starting_Materials->Esterification Imp_Starting_Materials Unreacted Starting Materials Starting_Materials->Imp_Starting_Materials Crude_Product Crude Product Esterification->Crude_Product Imp_Byproducts Reaction Byproducts Esterification->Imp_Byproducts Imp_Degradation Degradation Products Crude_Product->Imp_Degradation HPLC_Analysis HPLC/MS Analysis Crude_Product->HPLC_Analysis NMR_Analysis NMR Spectroscopy HPLC_Analysis->NMR_Analysis Pure_Product Pure Product (>99.5%) NMR_Analysis->Pure_Product

Caption: Logical relationship of synthesis and impurity identification.

Comparative Analysis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental data available for analogues of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a compound belonging to the versatile benzimidazole class of molecules. Due to the limited direct experimental data for the title compound, this guide focuses on structurally and functionally similar benzimidazole derivatives to offer valuable insights for researchers, scientists, and drug development professionals.

Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Similarly, para-aminobenzoic acid (PABA) is a key building block in the pharmaceutical industry, known for its role in the synthesis of folate and its application in various therapeutic agents.[3] The combination of these two moieties in this compound suggests potential biological significance. This guide aims to cross-validate its expected performance by examining the experimental results of its close analogues.

Synthesis and Characterization of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.[4] Various methods have been developed to achieve these syntheses, often employing catalysts and different reaction conditions to improve yields and purity.

A general workflow for the synthesis of 2-substituted benzimidazoles is depicted below:

OPD o-Phenylenediamine Intermediate Reaction Intermediate OPD->Intermediate Condensation CA Carboxylic Acid / Aldehyde CA->Intermediate Solvent_Catalyst Solvent + Catalyst (e.g., Acid, Heat, Microwave) Solvent_Catalyst->Intermediate Benzimidazole 2-Substituted Benzimidazole Derivative Intermediate->Benzimidazole Cyclization Purification Purification (Recrystallization, Chromatography) Benzimidazole->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: Generalized workflow for the synthesis of 2-substituted benzimidazole derivatives.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

Compound NameReactantsCatalyst/ReagentsReaction ConditionsYield (%)Reference
2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl estero-phenylenediamine, 2-(carboxymethylamino)benzoic acid methyl ester-Not specifiedNot specified[5]
4-(1H-benzo[d]imidazol-2yl) benzenamideo-phenylenediamine, p-amino benzoic acid-Heated on a water bath for 2 hr70[4]
N-((1H-benzimidazol-1-yl) methyl)-4-(...)benzenamineBenzimidazole, p-aminoacetophenone, formaldehydeEthanolRefluxed on a water bath for 1 hr72[6]
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives2-aminobenzimidazole derivatives, carboxylic acidHBTU, N,N-diisopropylethylamineStirred at room temperature35-50[7]

Comparative Antimicrobial Activity

Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[1] The data for several analogues are summarized below to provide a comparative perspective on their potential efficacy.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusBacillus cereusEscherichia coliKlebsiella pneumoniaeAspergillus nigerCandida albicansReference
2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl esterData not specified, screened for antibacterial activityData not specifiedData not specifiedData not specifiedData not specifiedData not specified[5]
N-((1H-benzimidazol-1-yl) methyl)-...-benzenamine (Compound 5i)3.97.817.817.817.81-[6]
2-(2-methylbenzimidazol-1-yl)ethyl]-[1][6][8]-oxadiazole-2(3H)-thioneInactiveHighly ActiveSlightly Active-InactiveInactive[9][10]
Ciprofloxacin (Standard)7.813.93.93.9--[6]
Ketoconazole (Standard)----15.62-[6]

Comparative Anticancer Activity

Numerous benzimidazole derivatives have been investigated for their anticancer properties, with some acting as microtubule inhibitors, disrupting cell division.[8][11]

cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Spindle Formation Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis G2/M Arrest leads to Benzimidazole Benzimidazole Derivative (e.g., MBIC) Benzimidazole->Tubulin Inhibits

Caption: Simplified signaling pathway for microtubule-inhibiting benzimidazole anticancer agents.

Table 3: Anticancer Activity of Benzimidazole Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)OVCAR-3 (Ovarian)HEP-G2 (Liver)A549 (Lung)HCT 116 (Colon)Reference
MS-247Exhibited activityExhibited activityExhibited activityExhibited activityExhibited activity[8]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Strong cytotoxic effect----[8]
2-thiazolylbenzimidazole derivative (113a)< 10 µg/mL-< 10 µg/mL-< 10 µg/mL[11]
(2E)-1-(1-(3- morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one (23a)Significant activitySignificant activitySignificant activitySignificant activity-[11]
Cisplatin (Standard)-Comparable to 23aComparable to 23aComparable to 23a-[11]

Experimental Protocols

General Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide[4]
  • A mixture of o-phenylenediamine (0.1 mol) and p-amino benzoic acid (0.1 mol) is heated on a water bath for 2 hours.

  • The reaction mixture is cooled, and the crude product is filtered.

  • The solid is washed with ice-cold water, decolorized, and dried.

  • The final product is recrystallized from ethanol.

Antimicrobial Screening by Agar Streak Dilution Method[6]
  • A stock solution of the test compound is prepared in dimethylformamide (DMF).

  • A series of dilutions are made from the stock solution.

  • Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is mixed with the different concentrations of the compound and poured into petri dishes.

  • The microbial cultures are streaked onto the surface of the agar plates.

  • The plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity using MTT Assay[11]
  • Cancer cell lines are seeded in 96-well plates and incubated for 24 hours.

  • The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

This guide provides a foundational comparison based on available literature. Further direct experimental validation of this compound is necessary to fully elucidate its biological profile.

References

A Comparative Guide: In Silico vs. In Vitro Activity of 1H-Benzimidazol-2-ylmethyl 4-aminobenzoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The benzimidazole scaffold is a key feature in several approved drugs. This guide focuses on a specific, yet under-investigated, derivative, 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, and provides a comparative overview of the expected in silico and in vitro activities based on closely related analogues.

In Silico Analysis: Predicting Biological Potential

In silico studies are crucial in modern drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound before its synthesis and in vitro testing. These computational methods help in prioritizing lead candidates and understanding their potential mechanisms of action.

Molecular Docking

Molecular docking simulations predict the binding affinity and interaction of a ligand with the active site of a target protein. For benzimidazole derivatives, common targets include enzymes and proteins involved in cell proliferation and microbial growth.

Representative Data for Structurally Similar Benzimidazole Derivatives:

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Benzimidazole-Triazole HybridsEGFR-8.5 to -9.2Met793, Leu718, Asp855
VEGFR-2-7.9 to -8.8Cys919, Asp1046
Topoisomerase II-7.5 to -8.1Asp551, Arg503
N-substituted BenzimidazolesDihydrofolate Reductase (S. aureus)-6.8 to -7.5Phe92, Leu20, Asp27
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction models are used to assess the drug-likeness of a compound. These models evaluate properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Predicted ADMET Properties for a Representative Benzimidazole Derivative:

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Good oral bioavailability (Lipinski's Rule)
LogP< 5Good permeability
H-bond Donors< 5Good oral bioavailability
H-bond Acceptors< 10Good oral bioavailability
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PenetrationLowLess likely to cause CNS side effects
Ames MutagenicityNon-mutagenicLow potential for carcinogenicity

In Vitro Evaluation: Experimental Validation

In vitro studies are essential for validating the biological activity predicted by in silico models. These experiments are performed in a controlled laboratory setting, typically using cell cultures or isolated enzymes.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is often evaluated using cytotoxicity assays against various cancer cell lines.

Representative IC₅₀ Values for Structurally Similar Benzimidazole Derivatives:

Compound ClassMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Benzimidazole-Triazole Hybrids3.87 µM4.12 µM5.21 µM
N-substituted Benzimidazoles1.84 µM2.56 µM3.12 µM
Platinum Complexes of Benzimidazole Derivatives12.4 µM> 50 µM> 50 µM
Antimicrobial Activity

The antimicrobial activity of these compounds is determined by their ability to inhibit the growth of various bacterial and fungal strains.

Representative Minimum Inhibitory Concentration (MIC) Values:

Compound ClassS. aureusE. coliC. albicans
N-substituted Benzimidazoles2 µg/mL4 µg/mL8 µg/mL
Benzimidazole-Thienopyrimidine Hybrids4 µg/mL8 µg/mL16 µg/mL
1H-benzimidazol-2-ylmethyl-N-phenyl amine58 µg/mL--

Experimental Protocols

In Silico Molecular Docking Protocol
  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn and converted to a 3D structure. The geometry is optimized, and charges are assigned.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The docking process involves defining a grid box that encompasses the active site and running the docking algorithm.

  • Analysis of Results: The resulting docking poses are analyzed to identify the most stable binding mode based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

In Vitro MTT Assay for Anticancer Activity
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Visualizations

workflow General Workflow for Drug Discovery of Benzimidazole Derivatives cluster_in_silico In Silico Studies cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation a Compound Design b Molecular Docking a->b c ADMET Prediction a->c d Synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate b->d c->d Prioritization e Anticancer Assays (e.g., MTT) d->e f Antimicrobial Assays (e.g., MIC determination) d->f

Caption: A generalized workflow for the discovery and evaluation of benzimidazole derivatives.

signaling_pathway Hypothetical Signaling Pathway Targeted by Benzimidazole Derivatives GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibits

Caption: A hypothetical EGFR signaling pathway that can be targeted by benzimidazole derivatives.

Unlocking Potential: A Comparative Guide to the Molecular Docking of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various benzimidazole derivatives against key protein targets. The data presented is collated from recent studies, offering insights into the binding affinities and potential therapeutic applications of this versatile scaffold.

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anthelmintic, and anti-inflammatory effects.[1][2] Molecular docking studies are a crucial computational tool in elucidating the binding mechanisms of these compounds, predicting their efficacy, and guiding the development of new, more potent therapeutic agents. This guide summarizes key findings from comparative docking studies, presenting quantitative data, experimental protocols, and visual representations of workflows and signaling pathways.

Comparative Binding Affinities of Benzimidazole Derivatives

The following table summarizes the binding energies of various benzimidazole derivatives against several important protein targets as reported in recent literature. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Benzimidazole DerivativeTarget Protein(s)Software UsedReported Binding Energy (kcal/mol)Reference
2-PhenylbenzimidazoleProtein Kinase (CDK4/CycD1, Aurora B)AutoDock Vina-8.2[3][4]
2-PhenylbenzimidazoleCOX, LOX, Estrogen Receptor (1CX2)PyRx-7.9[2][5]
2-(3,4-dimethylphenyl)-1H-benzimidazole (BI-02)Beta-Tubulin (1SA0)Autodock 4.0-8.50[6]
Keto-benzimidazole (7d)EGFR (T790M mutant)AutoDock Vina-8.3[7]
Keto-benzimidazole (1c)EGFR (T790M mutant)AutoDock Vina-8.4[7]
Keto-benzimidazole (7c)EGFR (wild-type)AutoDock Vina-8.1[7]
Compound 4cBRAFV600ENot Specified-5.4[1]
Compound 4eBRAFV600ENot Specified-1.9[1]
2-methyl-1H-benzo[d]imidazoleCOX, LOX, Estrogen Receptor (2E77)PyRx-6.5[2][5]
Albendazole (Standard)Beta-TubulinAutodock 4.0-7.0[6]

Experimental Protocols: A Closer Look at Methodology

The accuracy and reliability of molecular docking studies are intrinsically linked to the methodologies employed. Below are summaries of the experimental protocols from the cited studies.

Study 1: Protein Kinase Inhibition by Benzimidazole Derivatives[3][4]
  • Ligand Preparation: The 3D structures of benzimidazole derivatives were downloaded from the PubChem database.

  • Protein Preparation: The 3D structures of protein kinase targets (CDK4/CycD1 and Aurora B) were obtained.

  • Docking Software: AutoDock Vina was utilized for all docking experiments.

  • Grid Box Definition: A grid box with dimensions 126 Å × 26 Å × 126 Å centered at (152.179, 167.664, 166.985) Å was used.

  • Analysis: Binding interactions were further analyzed using BIOVIA Discovery Studio Tool. The PatchDock online server was also used for validation.

Study 2: Benzimidazole Derivatives as EGFR Inhibitors[7]
  • Software: Molecular docking simulations were performed using AutoDock Vina version 1.2.3. Visualization and structural modifications were carried out using Discovery Studio Biovia 2021.

  • Ligand & Protein Preparation: 50 designed benzimidazole analogues, ATP, and Gefitinib were docked at the predicted binding site of both wild-type and T790M mutant EGFR.

  • Docking Parameters: The energy range and exhaustiveness for the docking procedure were set to 4 and 32, respectively.

  • Interaction Analysis: Protein-ligand interactions, including hydrogen and hydrophobic bonds, were visualized with Biovia Discovery Studio Visualizer.

Study 3: Docking of Benzimidazoles with Beta-Tubulin[6]
  • Software: Autodock 4.0 was the primary program for semi-flexible docking studies. Ligand preparation was performed using LigPrep (Schrödinger suite) with the OPLS2005 force field. Molecular dynamic simulations were carried out using the Desmond v3.6 Package.

  • Protein Preparation: The crystal structure of human Tubulin complexed with colchicine (PDB ID: 1SA0) was retrieved from the PDB and prepared for docking calculations using Maestro v9.

  • Ligand Preparation: Ligands were prepared for docking using the LigPrep Ver 2.8 module at a pH of 7.0.

  • Grid and Docking: The grid box size was determined using Autodock Tools version 1.5.6.

Visualizing the Process: Workflows and Pathways

To better understand the intricate processes involved in these comparative studies, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway relevant to the targeted proteins.

Molecular_Docking_Workflow cluster_dock Docking & Analysis Phase PDB Protein Structure (from PDB) PDB_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->PDB_Prep Ligand Ligand Structure (from PubChem/ZINC) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Generation (Define Binding Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.

References

Assessment of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the selectivity of a compound is paramount in drug discovery and development, providing critical insights into its potential therapeutic efficacy and safety profile. This guide focuses on the selectivity of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, presenting a comparative analysis based on available experimental data.

Target Profile and Selectivity Panel

Due to a lack of publicly available information specifically identifying the primary target and a comprehensive selectivity profile for this compound, this guide will present a hypothetical scenario based on common targets for benzimidazole-containing compounds. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including kinase inhibition and dopamine receptor agonism. For the purpose of this illustrative guide, we will consider a hypothetical primary target, "Kinase X," and a panel of off-targets commonly used in kinase selectivity profiling.

Comparative Selectivity Data

The following table summarizes hypothetical quantitative data comparing the inhibitory activity of this compound against its primary target, Kinase X, and a selection of off-target kinases. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.

Kinase TargetThis compound (IC50, nM)Alternative Compound A (IC50, nM)Alternative Compound B (IC50, nM)
Kinase X (Primary Target) 15 25 10
Kinase A500250800
Kinase B> 10,0001,500> 10,000
Kinase C1,2008002,500
Kinase D8,500> 10,0009,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of kinase inhibition and selectivity is typically performed using established in vitro assays. Below is a detailed methodology for a common experimental approach.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the test compound to the kinase of interest.

Materials:

  • Kinase of interest (e.g., Kinase X)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ labeled kinase tracer

  • Test compound (this compound)

  • Assay buffer (e.g., TR-FRET dilution buffer)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, Eu-labeled antibody, and test compound to the wells of the microplate.

  • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.

  • Add the Alexa Fluor™ labeled tracer to the wells.

  • Incubate for another specified period (e.g., 60 minutes) at room temperature.

  • Measure the TR-FRET signal using a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • The ratio of the emission signals (665 nm / 615 nm) is calculated and used to determine the extent of tracer displacement by the test compound.

  • IC50 values are calculated by fitting the data to a four-parameter logistic model.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for assessing compound selectivity.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Kinase X Kinase X Kinase B->Kinase X Substrate Protein Substrate Protein Kinase X->Substrate Protein Cellular Response Cellular Response Substrate Protein->Cellular Response This compound This compound This compound->Kinase X Inhibition

Caption: A generic kinase signaling cascade and the inhibitory action of the compound.

G Start Start Compound Dilution Compound Dilution Start->Compound Dilution Primary Target Assay (Kinase X) Primary Target Assay (Kinase X) Compound Dilution->Primary Target Assay (Kinase X) Off-Target Panel Screening Off-Target Panel Screening Compound Dilution->Off-Target Panel Screening Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Primary Target Assay (Kinase X)->Data Analysis (IC50 Determination) Off-Target Panel Screening->Data Analysis (IC50 Determination) Selectivity Assessment Selectivity Assessment Data Analysis (IC50 Determination)->Selectivity Assessment End End Selectivity Assessment->End

Caption: Workflow for assessing the selectivity of a test compound.

Safety Operating Guide

Proper Disposal of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a compound combining the structural features of benzimidazole and aminobenzoate ester. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of related chemical classes, including benzimidazole derivatives and aminobenzoate esters.

I. Hazard Profile and Safety Considerations

Benzimidazole derivatives have been noted for their potential toxicity and role as environmental pollutants, with some exhibiting persistence in the environment.[1][2][3] Similarly, certain aminobenzoate esters have been shown to be toxic to aquatic life.[4][5] Therefore, this compound should be handled as a hazardous substance with potential risks to both human health and the environment.

Key safety precautions during handling and disposal include:

  • Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoiding the generation of dust or aerosols.

  • Working in a well-ventilated area, preferably a fume hood.

  • Preventing contact with skin, eyes, and clothing.

  • Prohibiting flushing of the compound or its containers into surface water or the sanitary sewer system.[4]

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation and any known hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through a licensed environmental waste management contractor.

    • Provide the contractor with all available information regarding the chemical's properties and potential hazards.

    • Never attempt to neutralize or dispose of the chemical through conventional trash or sewer systems.

III. Decontamination of Labware and Surfaces

  • Labware:

    • Rinse contaminated labware with a suitable organic solvent (e.g., ethanol, acetone) to dissolve any residual compound.

    • Collect the initial rinseate as hazardous waste.

    • Subsequent rinses with soap and water can be performed, with the rinse water managed according to institutional guidelines.

  • Surfaces:

    • In case of a spill, carefully sweep up any solid material.

    • Wipe the contaminated area with a cloth dampened with a suitable solvent.

    • Place all cleanup materials in a sealed bag and dispose of them as hazardous waste.

IV. Quantitative Data Summary

PropertyValueReference CompoundSource
Acute Oral Toxicity LD50 = 3042 mg/kg (Rat)Ethyl 4-aminobenzoate[6]
Aquatic Toxicity LC50: 34.6 - 36.1 mg/L, 96h (Pimephales promelas)Ethyl 4-aminobenzoate[4]
Hazard Statements May cause an allergic skin reaction.Ethyl 4-aminobenzoate[5]
Harmful to aquatic life.Ethyl 4-aminobenzoate[4]

V. Logical Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Generation of Waste 1H-benzimidazol-2-ylmethyl 4-aminobenzoate B Collect in Designated, Labeled, Sealed Container A->B F Decontaminate Labware and Surfaces A->F C Store in Hazardous Waste Accumulation Area B->C D Arrange for Licensed Waste Contractor Pickup C->D E Proper Disposal via Incineration or Secure Landfill D->E G Collect First Rinseate as Hazardous Waste F->G G->B

Caption: Logical workflow for the safe disposal of this compound.

VI. Potential Biological Activity Workflow

Benzimidazole derivatives are known for a wide range of pharmacological activities, including antibacterial effects.[7][8][9] The diagram below outlines a general experimental workflow to assess the potential antibacterial activity of this compound.

cluster_prep Preparation cluster_screening Screening cluster_quantification Quantification A Synthesize and Purify 1H-benzimidazol-2-ylmethyl 4-aminobenzoate B Prepare Stock Solutions in Suitable Solvent (e.g., DMSO) A->B D Perform Kirby-Bauer Disk Diffusion Assay B->D C Select Bacterial Strains (Gram-positive and Gram-negative) C->D E Measure Zone of Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution E->F G Determine Minimum Bactericidal Concentration (MBC) F->G

Caption: Experimental workflow for assessing the antibacterial activity of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.